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  • Product: 2-Chloro-1,1,1,4,4,4-hexafluorobutane
  • CAS: 400-43-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluorobutane and Its Analogs

Introduction Within the fields of medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly al...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the fields of medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physical properties and metabolic stability, making these compounds highly valuable for drug development and the creation of advanced materials. This guide focuses on the physical properties of 2-chloro-1,1,1,4,4,4-hexafluorobutane, a halogenated alkane of significant interest.

A thorough review of scientific literature and chemical databases reveals that while this specific saturated alkane is a known chemical entity (CAS 400-43-1), comprehensive, experimentally verified data on its physical properties are not widely published.[1] It is often encountered as a synthetic intermediate. In contrast, its unsaturated analog, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 400-44-2) , is well-documented.[2][3]

From a field perspective, this is a common challenge when working with novel or specialized intermediates. The principles of physical organic chemistry, however, allow us to use well-characterized analogs to build a robust and predictive understanding. Therefore, this guide will provide a detailed analysis of the physical properties of the butene analog as a primary surrogate, supplemented with data from other related saturated hexafluorobutanes to create a scientifically grounded profile of the target compound. This approach provides researchers with the critical data and experimental context needed to handle and utilize these molecules effectively.

Section 1: Molecular Identity and Core Physical Properties

Understanding the fundamental structure and properties is the first step in effectively utilizing any chemical compound. While our primary focus is the saturated butane, we will leverage data from its well-characterized unsaturated analog for a detailed analysis.

Molecular Structure of 2-Chloro-1,1,1,4,4,4-hexafluorobutane

The structure features a four-carbon chain with two terminal trifluoromethyl (CF₃) groups. These electron-withdrawing groups are critical, as they influence the molecule's polarity, reactivity, and intermolecular forces. A chlorine atom is substituted at the C-2 position.

Caption: Molecular structure of 2-chloro-1,1,1,4,4,4-hexafluorobutane.

Physicochemical Identifiers

For clarity and accurate sourcing, the following table details the identifiers for the well-characterized analog, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene .

IdentifierValueSource
IUPAC Name 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene[3]
CAS Number 400-44-2[2][3][4]
Molecular Formula C₄HClF₆[2][3][4]
Molecular Weight 198.49 g/mol [2][3][4]
Core Physical Properties

The following properties are reported for the liquid state of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene . These values serve as a strong baseline for estimating the properties of the corresponding butane.

PropertyValueComments & ImplicationsSource
Appearance Colorless liquidTypical for small halogenated hydrocarbons.[2]
Boiling Point 70 °C (at 760 mmHg)Facilitates handling as a liquid at STP and allows for easy removal under vacuum.[4][5]
Density 1.502 g/cm³Significantly denser than water, which is characteristic of highly fluorinated compounds and relevant for solvent extraction processes.[4][5]
Vapor Pressure 142 mmHg at 25 °CIndicates moderate volatility, requiring handling in well-ventilated areas or closed systems.[5]
Refractive Index 1.320Useful for non-destructive purity checks during synthesis.[2]

Expert Insight: The boiling point of the saturated butane is expected to be slightly different from the butene analog. Saturation of the double bond removes rigidity and can alter intermolecular forces. For context, the related saturated compound 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane has a boiling point of 83-84 °C.[6] Another saturated analog, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane , boils at 112 °C.[7][8] Based on these related structures, it is reasonable to predict the boiling point of 2-chloro-1,1,1,4,4,4-hexafluorobutane would be in a similar range, likely slightly lower than its di-halogenated counterparts.

Section 2: Thermodynamic and Solubility Properties

While experimental thermodynamic data for these specific compounds are sparse, computational methods provide valuable estimates that guide their application in research, particularly in drug discovery where properties like lipophilicity are paramount. The data below pertains to 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene .

PropertyValue (Calculated)UnitSignificance in Research & DevelopmentSource
Enthalpy of Vaporization (ΔvapH°) 21.43kJ/molEnergy required to transition from liquid to gas; informs distillation and purification parameters.[9]
Enthalpy of Fusion (ΔfusH°) 12.86kJ/molEnergy required for melting; relevant for solid-state characterization.[9]
Octanol/Water Partition Coeff. (logP) 3.234(dimensionless)Indicates high lipophilicity ('fat-loving'). This suggests the compound will preferentially partition into nonpolar environments, a key factor for predicting drug absorption and membrane permeability.[2][9]
Water Solubility (log₁₀WS) -3.32(mol/L)Predicts very low solubility in water, consistent with its highly fluorinated and lipophilic nature. This is critical for designing solvent systems and purification protocols.[9]

Expert Insight: The high logP value is a direct consequence of the six fluorine atoms, which create a nonpolar, hydrophobic molecular surface. For drug development professionals, this property is a double-edged sword. While it can enhance passage through lipid bilayers, it can also lead to poor aqueous solubility, presenting formulation challenges. Understanding this trade-off is crucial during lead optimization.

Section 3: Experimental Determination of Physical Properties

For any novel or sparsely documented compound, experimental verification of its physical properties is a cornerstone of scientific integrity. The following protocols are standard, self-validating methods applicable for characterizing 2-chloro-1,1,1,4,4,4-hexafluorobutane upon its synthesis.

Validated Workflow for Physicochemical Characterization

A logical and trustworthy workflow ensures that the properties measured are of a pure, structurally confirmed compound. The process begins with synthesis and purification, followed by rigorous structural confirmation before any physical properties are determined.

Workflow Synthesis Synthesis & Purification of Target Compound Purity Purity Assessment (GC, HPLC) Synthesis->Purity Characterization Structural Confirmation (NMR, MS) Prop_Det Physical Property Determination Characterization->Prop_Det BP Boiling Point (Micro-scale Method) Prop_Det->BP Density Density (Pycnometry) Prop_Det->Density RI Refractive Index (Refractometer) Prop_Det->RI Data_Analysis Data Analysis & Reporting Purity->Characterization BP->Data_Analysis Density->Data_Analysis RI->Data_Analysis

Caption: A self-validating workflow for the determination of physical properties.

Protocol: Micro-scale Boiling Point Determination

Causality: For research-scale quantities, a micro-boiling point determination (Siwoloboff's method) is ideal as it minimizes sample loss while providing accurate data. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (Thiele tube or similar).

  • Capillary Insertion: Take a melting point capillary tube, seal one end using a flame, and place it into the test tube with the open end down.

  • Heating: Affix the test tube to a thermometer and suspend the assembly in a heating bath (e.g., mineral oil).

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Equilibrium Point: Slowly cool the apparatus. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This indicates the point where the external pressure equals the internal vapor pressure.

  • Validation: Repeat the heating and cooling cycle 2-3 times to ensure a reproducible result.

Protocol: Density Determination via Pycnometry

Causality: A pycnometer (specific gravity bottle) is a highly accurate device for measuring the density of a liquid by precisely determining the mass of a known volume.

Methodology:

  • Tare Mass: Carefully clean, dry, and weigh the empty pycnometer with its stopper (m₁).

  • Sample Mass: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Wipe the exterior dry and reweigh (m₂).

  • Water Mass: Empty and clean the pycnometer. Fill it with deionized water and reweigh (m₃).

  • Calculation:

    • Mass of the sample = m₂ - m₁

    • Mass of water = m₃ - m₁

    • Density of sample = [(m₂ - m₁) / (m₃ - m₁)] × Density of water (at the measurement temperature).

  • Validation: The procedure should be conducted at a constant, recorded temperature, as density is temperature-dependent.

Section 4: Safety, Handling, and Synthetic Context

Given the halogenated and fluorinated nature of this class of compounds, adherence to strict safety protocols is mandatory. Information is derived from safety data for the butene analog and general knowledge of halogenated hydrocarbons.

  • Primary Hazards: The butene analog is described as toxic and may be poisonous by inhalation.[2] It is crucial to handle the compound in a well-ventilated chemical fume hood at all times.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, impervious gloves (consult a glove compatibility chart), and a lab coat.[10]

  • Thermal Decomposition: When heated to decomposition, it may emit highly toxic fumes of hydrogen fluoride (HF) and hydrogen chloride (HCl).[2]

  • Synthetic Utility: These molecules are primarily of interest as synthetic intermediates.[2][11] For instance, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is a documented route to synthesizing 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.[7][11] This highlights the role of the target compound's saturated and unsaturated forms as building blocks in organofluorine chemistry.[11]

Conclusion

References

  • Zapevalov, A. Y., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zapevalov, A. Y., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- (CAS 400-44-2). Chemeo.com. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Hexafluoro-2-butyne. Wikipedia.org. Available at: [Link]

  • Google Patents. (n.d.). Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene.
  • ResearchGate. (2025). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Available at: [Link]

  • Airgas. (2017). SAFETY DATA SHEET: Nonflammable Gas Mixture: Helium 99% / Hexafluoro-2-Butyne 1-999ppm. Airgas.com. Available at: [Link]

  • National Center for Biotechnology Information. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Pubmed Central. Available at: [Link]

  • MsdsDigital.com. (2014). SAFETY DATA SHEET: (E)-1,1,1,4,4,4-Hexafluoro-2-Butene. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Available at: [Link]

  • Chemsrc. (n.d.). 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane CAS 384-54-3. Chemsrc.com. Available at: [Link]

Sources

Exploratory

molecular weight of 2-chloro-1,1,1,4,4,4-hexafluorobutane

An In-Depth Technical Guide to the Molecular Weight of 2-chloro-1,1,1,4,4,4-hexafluorobutane Abstract This technical guide provides a comprehensive analysis of the (CAS RN: 400-43-1).[1] As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 2-chloro-1,1,1,4,4,4-hexafluorobutane

Abstract

This technical guide provides a comprehensive analysis of the (CAS RN: 400-43-1).[1] As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical methodologies relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The guide covers the theoretical calculation of the average molecular weight from constituent atomic masses, outlines a self-validating experimental protocol for its verification using mass spectrometry, and discusses the critical role of molecular weight in defining the compound's chemical behavior and applications. This document is structured to provide both foundational knowledge and actionable, field-proven insights.

Chemical Identity and Nomenclature

2-chloro-1,1,1,4,4,4-hexafluorobutane is a saturated hydrochlorofluorocarbon (HCFC). Its identity is precisely defined by its chemical structure and internationally recognized identifiers.

  • Chemical Name: 2-chloro-1,1,1,4,4,4-hexafluorobutane

  • Molecular Formula: C₄H₃ClF₆[1]

  • CAS Number: 400-43-1[1]

  • Molecular Weight: 200.51 g/mol [1]

The structure consists of a four-carbon butane backbone. One trifluoromethyl group (-CF₃) is attached to carbon-1, and the other is attached to carbon-4. A chlorine atom and a hydrogen atom are bonded to carbon-2, while two hydrogen atoms are bonded to carbon-3.

Caption: 2D structure of 2-chloro-1,1,1,4,4,4-hexafluorobutane.

Theoretical Calculation of Molecular Weight

The molecular weight (MW) of a compound is a fundamental property derived from the sum of the atomic weights of its constituent atoms. For macroscopic quantities used in the laboratory, the standard atomic weight of each element, which is a weighted average of the masses of its naturally occurring isotopes, is used.

The calculation requires two pieces of information:

  • The molecular formula (C₄H₃ClF₆).

  • The standard atomic weight of each element.

The table below summarizes the atomic weights for the elements in the target molecule.

ElementSymbolQuantity in MoleculeStandard Atomic Weight (amu)
CarbonC412.011
HydrogenH31.008
ChlorineCl135.453
FluorineF618.998

The molecular weight is calculated as follows:

MW = (4 × AW_C) + (3 × AW_H) + (1 × AW_Cl) + (6 × AW_F)

Substituting the values from the table:

MW = (4 × 12.011) + (3 × 1.008) + (1 × 35.453) + (6 × 18.998) MW = 48.044 + 3.024 + 35.453 + 113.988 MW = 200.509 amu (or g/mol )

This calculated value, rounded to two decimal places, is 200.51 g/mol , which aligns with published data.[1] This value represents the average mass of a mole of 2-chloro-1,1,1,4,4,4-hexafluorobutane molecules.

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is essential for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[2][3]

Causality of Method Selection

For a relatively small and volatile molecule like 2-chloro-1,1,1,4,4,4-hexafluorobutane, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal choice.

  • Gas Chromatography (GC): This step separates the analyte from volatile impurities, ensuring that the mass spectrum obtained is of a pure compound. This provides a self-validating system; a single, sharp GC peak corresponding to the mass spectrum of the target compound confirms its purity.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule. While this leads to fragmentation (which provides structural information), it reliably produces a molecular ion peak (M⁺˙), which directly corresponds to the molecular weight of the molecule.

Experimental Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis prep Dilute sample in volatile solvent (e.g., Dichloromethane) injection 1. Injection Port (Heated to ~250°C) prep->injection gc_column 2. GC Column (Separation by boiling point and polarity) injection->gc_column transfer_line 3. Transfer Line (Heated) gc_column->transfer_line ion_source 4. EI Ion Source (70 eV Electron Beam) transfer_line->ion_source mass_analyzer 5. Quadrupole Mass Analyzer ion_source->mass_analyzer detector 6. Electron Multiplier Detector mass_analyzer->detector data_system Data System detector->data_system spectrum Generate Mass Spectrum (Abundance vs. m/z) data_system->spectrum identification Identify Molecular Ion Peak (m/z ≈ 200.5) spectrum->identification

Caption: Experimental workflow for MW verification via GC-MS.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a dilute solution (approx. 100 ppm) of 2-chloro-1,1,1,4,4,4-hexafluorobutane in a high-purity volatile solvent like dichloromethane.

    • Causality: Dilution prevents overloading the GC column and ensures sharp peaks. Dichloromethane is chosen for its volatility and ability to dissolve the analyte without interfering with the analysis.

  • Instrumentation and Setup (GC):

    • Injector: Set to 250°C to ensure rapid volatilization of the sample.

    • Carrier Gas: Use high-purity Helium with a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Causality: The temperature program ensures that the analyte elutes as a sharp peak, well-separated from the solvent front and any potential impurities.

  • Instrumentation and Setup (MS):

    • Ion Source: Electron Ionization (EI) set to the standard 70 eV.

    • Mass Analyzer: Set to scan a mass-to-charge (m/z) range from 40 to 300.

    • Detector: Ensure the electron multiplier is calibrated and active.

    • Causality: A 70 eV beam provides reproducible fragmentation patterns and is standard across libraries for spectral matching. The m/z range is chosen to comfortably bracket the expected molecular weight.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the data.

    • Analyze the resulting total ion chromatogram (TIC). A single major peak should be observed at a specific retention time.

    • Extract the mass spectrum for this peak.

    • Verification: Identify the molecular ion peak (M⁺˙). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you will observe two peaks: one for [C₄H₃³⁵ClF₆]⁺˙ at m/z ≈ 200 and another for [C₄H₃³⁷ClF₆]⁺˙ at m/z ≈ 202. The ratio of the intensities of these peaks should be approximately 3:1, which is characteristic of a monochlorinated compound. This isotopic pattern provides definitive confirmation of the elemental composition and thus validates the molecular weight.

Significance of Molecular Weight in Research & Application

The molecular weight of 200.51 g/mol is not merely a number; it is a critical parameter that dictates the compound's utility and behavior in scientific and industrial settings.

  • Stoichiometric Calculations: In chemical synthesis, where this compound might be used as a building block or intermediate, its molecular weight is fundamental for calculating molar equivalents, reaction yields, and reagent quantities.[4]

  • Physical Properties: MW directly influences physical properties such as density, viscosity, and boiling point (48-49°C for this compound). These properties are critical for its application in areas like heat transfer fluids or specialized solvents.

  • Analytical Chemistry: In techniques like gel permeation or size-exclusion chromatography, the elution volume is correlated with the hydrodynamic volume of the molecule, which is a function of its molecular weight.[5][6]

  • Regulatory and Safety Considerations: The molecular formula and weight are required for substance registration and are listed on Safety Data Sheets (SDS) to inform handling and emergency procedures.[7] While a specific SDS for the saturated alkane was not found, related fluorinated compounds are used as refrigerants, foam-blowing agents, and working fluids in power cycles.[8]

Conclusion

The is determined to be 200.51 g/mol . This value is established through theoretical calculations based on standard atomic weights and can be unequivocally confirmed using established analytical techniques like Gas Chromatography-Mass Spectrometry. The distinct isotopic pattern of chlorine provides a powerful internal validation of the result. For any researcher or scientist working with this compound, a thorough understanding of its molecular weight is the first step in ensuring accuracy in stoichiometric calculations, predicting physical behavior, and validating its chemical identity.

References

  • American Chemical Society (2020). Hexafluoro-2-butene. Retrieved January 23, 2026, from [Link]

  • University of Washington. (n.d.). Determination of Molecular Weight. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Retrieved January 23, 2026, from [Link]

  • Florida State University. (n.d.). Mass Spectrometry - molecular weight of the sample; formula Chapter 12. Retrieved January 23, 2026, from [Link]

Sources

Foundational

distinction between 2-chloro-1,1,1,4,4,4-hexafluorobutane and hexafluoro-2-butene

An In-Depth Technical Guide to the Core Distinctions Between 2-chloro-1,1,1,4,4,4-hexafluorobutane and Hexafluoro-2-butene Abstract In the landscape of fluorinated organic compounds, precise molecular identification is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Distinctions Between 2-chloro-1,1,1,4,4,4-hexafluorobutane and Hexafluoro-2-butene

Abstract

In the landscape of fluorinated organic compounds, precise molecular identification is paramount for predictable and successful application in research, drug development, and materials science. This technical guide provides a comprehensive analysis of two structurally related yet functionally distinct C4 fluorinated hydrocarbons: 2-chloro-1,1,1,4,4,4-hexafluorobutane (a saturated chloro-fluoroalkane) and hexafluoro-2-butene (an unsaturated fluoroalkene). While their names bear a resemblance, their core chemical identities—defined by the presence of a single C-Cl bond versus a C=C double bond—dictate vastly different physicochemical properties, spectroscopic signatures, and chemical reactivities. This document serves as an essential reference for scientists to unambiguously differentiate these compounds, ensuring the correct selection for specific applications, from use as a chemical intermediate to an environmentally advanced refrigerant or blowing agent.

Introduction: The Imperative of Structural Clarity

The potential for ambiguity between fluorinated compounds is a significant challenge in chemical synthesis and application. The subjects of this guide, 2-chloro-1,1,1,4,4,4-hexafluorobutane and hexafluoro-2-butene, exemplify this challenge. The former is an alkane, characterized by sp³ hybridized carbons and a reactive chlorine leaving group. The latter is an alkene, defined by its sp² hybridized carbons and a reactive π-bond. This fundamental structural divergence is the origin of their unique behaviors. For professionals in drug development, where molecular architecture dictates biological activity, or in materials science, where physical properties determine performance, mistaking one for the other can lead to failed experiments and compromised product integrity. This guide will deconstruct their differences, providing the technical foundation required for confident and accurate utilization.

Chapter 1: Molecular Structure and Nomenclature

A molecule's identity begins with its structure and name. The systematic nomenclature, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous descriptor of atomic connectivity.

  • 2-chloro-1,1,1,4,4,4-hexafluorobutane is a saturated alkane. Its structure features a four-carbon backbone with two terminal trifluoromethyl (-CF₃) groups. A single chlorine atom is substituted at the second carbon position.

    • IUPAC Name: 2-chloro-1,1,1,4,4,4-hexafluorobutane

    • CAS Number: 400-43-1[1][2]

    • Molecular Formula: C₄H₃ClF₆[1]

  • Hexafluoro-2-butene is an unsaturated alkene containing a carbon-carbon double bond between the second and third carbons. The presence of this double bond introduces the possibility of stereoisomerism.

    • IUPAC Name: 1,1,1,4,4,4-hexafluorobut-2-ene

    • Isomers: It exists as two geometric isomers:

      • (Z)-1,1,1,4,4,4-hexafluorobut-2-ene (cis isomer), CAS: 692-49-9[3][4]

      • (E)-1,1,1,4,4,4-hexafluorobut-2-ene (trans isomer), CAS: 66711-86-2[5]

    • Molecular Formula: C₄H₂F₆[3][5]

The following diagram visually contrasts the fundamental structural differences.

G cluster_0 Saturated Alkane cluster_1 Unsaturated Alkene a_C1 CF₃ a_C2 CH-Cl a_C1->a_C2 a_C3 CH₂ a_C2->a_C3 a_C4 CF₃ a_C3->a_C4 a_title 2-chloro-1,1,1,4,4,4-hexafluorobutane b_C1 CF₃ b_C2 CH b_C1->b_C2 b_C3 CH b_C2->b_C3 C=C b_C4 CF₃ b_C3->b_C4 b_title (Z)-Hexafluoro-2-butene

Caption: Molecular structures of the alkane vs. the alkene.

Chapter 2: Physicochemical Properties

The structural differences manifest directly in the macroscopic physical properties of the compounds. The higher molecular weight and greater polarity of the chloroalkane result in a significantly higher boiling point compared to the alkene isomers.

Property2-chloro-1,1,1,4,4,4-hexafluorobutaneHexafluoro-2-butene
CAS Number 400-43-1[1]692-49-9 ((Z)-isomer)[3]
Molecular Formula C₄H₃ClF₆[1]C₄H₂F₆[3][5]
Molecular Weight 200.51 g/mol [1]164.05 g/mol [5]
Physical State Clear Liquid[1]Colorless Liquid / Liquefied Gas[5][6]
Boiling Point 48-49 °C[1]33-33.5 °C ((Z)-isomer)[4][6], 8.5 °C ((E)-isomer)[5]
Density Not specified1.38 g/mL at 20 °C ((Z)-isomer)[6]
Refractive Index 1.298[1]Not specified

Chapter 3: Spectroscopic Differentiation

Unambiguous identification in the laboratory relies on spectroscopic analysis. The distinct functional groups in each molecule produce unique spectral fingerprints.

Key Spectroscopic Distinctions:
  • ¹H NMR:

    • 2-chloro-1,1,1,4,4,4-hexafluorobutane: Will show complex multiplets for three distinct protons (CH-Cl, CH₂). The chemical shifts and coupling patterns will be indicative of a saturated system.

    • Hexafluoro-2-butene: Will show signals for two equivalent vinylic protons in the olefinic region of the spectrum. The coupling to the adjacent CF₃ groups will result in a characteristic pattern.

  • ¹⁹F NMR:

    • 2-chloro-1,1,1,4,4,4-hexafluorobutane: Will display two distinct signals for the two inequivalent -CF₃ groups.

    • Hexafluoro-2-butene: The (E) and (Z) isomers can be distinguished by the magnitude of the ⁵JFF coupling constant (coupling through 5 bonds). For the (Z)-isomer, this coupling is near 0 Hz, while for the (E)-isomer, it is approximately 11 Hz.[7][8]

  • ¹³C NMR:

    • 2-chloro-1,1,1,4,4,4-hexafluorobutane: Will show four signals corresponding to sp³ hybridized carbons.

    • Hexafluoro-2-butene: Will prominently feature two signals in the sp² (alkene) region (typically >100 ppm).

  • Infrared (IR) Spectroscopy:

    • 2-chloro-1,1,1,4,4,4-hexafluorobutane: The spectrum will be dominated by C-H and strong C-F stretching vibrations. A C-Cl stretch will be present in the fingerprint region (typically 600-800 cm⁻¹).

    • Hexafluoro-2-butene: The most diagnostic peak will be the C=C stretching vibration (typically ~1650-1700 cm⁻¹), which is absent in the alkane.

  • Mass Spectrometry (MS):

    • 2-chloro-1,1,1,4,4,4-hexafluorobutane: The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1), which will be a definitive identifier.

    • Hexafluoro-2-butene: Will not exhibit the chlorine isotopic pattern. Its fragmentation will be driven by the stability of the allyl-type carbocations formed after ionization.

Experimental Protocol: Differentiating via ¹⁹F NMR Spectroscopy
  • Sample Preparation: Prepare a ~5-10 mg/mL solution of the unknown compound in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard multinuclear NMR spectrometer (≥400 MHz). Tune the probe for ¹⁹F observation.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F{¹H} (proton-decoupled) spectrum.

  • Data Analysis:

    • Observe the number of signals and their chemical shifts.

    • If a single major species is present, analyze the fine structure (coupling patterns).

    • Interpretation: Look for the key ⁵JFF coupling constant. If a coupling of ~11 Hz is observed between the two CF₃ groups, the compound is the (E)-alkene. If this coupling is absent or very small (~0 Hz), it is the (Z)-alkene. If two distinct CF₃ signals with no long-range F-F coupling are observed, the compound is the saturated chloroalkane.

Chapter 4: Chemical Reactivity and Mechanisms

The functional group—a C-Cl bond or a C=C bond—is the nexus of chemical reactivity.

Reactivity of 2-chloro-1,1,1,4,4,4-hexafluorobutane

As a secondary alkyl halide, its reactivity is centered on the carbon-chlorine bond. It is susceptible to:

  • Nucleophilic Substitution (Sₙ2/Sₙ1): Reaction with nucleophiles can replace the chlorine atom. The strong electron-withdrawing nature of the adjacent -CF₃ groups may hinder Sₙ2 reactions due to steric bulk and may destabilize a potential carbocation intermediate for Sₙ1 pathways.

  • Elimination (E2/E1): Treatment with a strong base can induce dehydrochlorination to form an alkene, likely a mixture of hexafluoro-2-butene isomers.

G reactant CF₃-CHCl-CH₂-CF₃ product CF₃-CH=CH-CF₃ + B-H + Cl⁻ reactant->product E2 Elimination base Base (B:⁻) base->reactant

Caption: Elimination reaction pathway for the chloroalkane.

Reactivity of Hexafluoro-2-butene

The reactivity is dominated by the electron-deficient carbon-carbon double bond.

  • Electrophilic Addition: While typical for alkenes, this reaction is disfavored due to the powerful electron-withdrawing effect of the two -CF₃ groups, which deactivate the double bond towards electrophiles.

  • Nucleophilic Vinylic Substitution: The electron-deficient nature of the π-system makes hexafluoro-2-butene highly susceptible to attack by nucleophiles. This is a key feature of its chemistry.[9] The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of a leaving group (if present) or subsequent protonation.

  • Addition Reactions: The double bond can undergo addition reactions, for example, with halogens like bromine under sunlight.[10]

G reactant CF₃-CH=CH-CF₃ intermediate CF₃-CH(Nu)-C⁻H-CF₃ (Carbanion Intermediate) reactant->intermediate Addition product CF₃-CH(Nu)-CH₂-CF₃ intermediate->product Protonation nucleophile Nucleophile (Nu⁻) nucleophile->reactant proton H⁺ Source proton->intermediate

Caption: Nucleophilic addition to the electron-deficient alkene.

Chapter 5: Applications in Research and Drug Development

The distinct properties of these compounds lead to different applications.

  • 2-chloro-1,1,1,4,4,4-hexafluorobutane: Its primary utility is as a chemical intermediate or building block . The C-Cl bond serves as a handle for introducing the hexafluorobutyl moiety into larger molecules through substitution or for creating unsaturated systems via elimination. It is intended for research use only.[2]

  • Hexafluoro-2-butene: This compound, particularly the (Z)-isomer, has significant industrial and commercial applications driven by its favorable thermodynamic and environmental properties.[4]

    • Refrigerant & Heat Transfer Fluid: It is used as a working fluid in organic Rankine cycles and as a refrigerant in chillers.[4]

    • Foam Blowing Agent: It serves as a blowing agent in the production of polymer foams.[4][11]

    • Environmentally Conscious Alternative: It has a very low global warming potential (GWP) and a short atmospheric lifetime, making it an environmentally superior alternative to many hydrofluorocarbons (HFCs).[4]

Chapter 6: Safety, Handling, and Storage

Proper handling protocols are dictated by the specific hazards of each compound.

  • 2-chloro-1,1,1,4,4,4-hexafluorobutane:

    • Hazards: Classified as an irritant.[1] Standard precautions for handling halogenated hydrocarbons should be followed.

    • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Hexafluoro-2-butene:

    • Hazards: It is a liquefied gas under pressure and may explode if heated.[4] It can cause skin and serious eye irritation, as well as respiratory irritation and drowsiness.[3][4][5] High concentrations can act as an asphyxiant by displacing oxygen.[4]

    • Handling: Handle in a well-ventilated area, with systems under pressure regularly checked for leaks.[3] Avoid contact with skin and eyes.[6] In case of potential release, oxygen detectors should be used.[3]

    • Storage: Store in a cool, dry, well-ventilated area, protected from sunlight, and do not expose to temperatures exceeding 50 °C.[3]

Conclusion

The is a clear illustration of structure-function relationships in chemistry. One is a saturated alkane, a useful synthetic intermediate defined by the reactivity of its C-Cl bond. The other is an unsaturated alkene, an industrially significant material with applications driven by its thermodynamic properties and the unique reactivity of its electron-poor C=C double bond. For the researcher, scientist, or drug development professional, a thorough understanding of these core differences—rooted in their molecular structures and confirmed by spectroscopic analysis—is not merely academic; it is a prerequisite for safe handling, correct application, and innovative science.

References

  • Benchchem. Application Notes and Protocols for Reactions Involving 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
  • MsdsDigital.com. MSDS80033 HEXAFLUORO 2- BUTENE.
  • ChemicalBook. 2-CHLORO-1,1,1,4,4,4-HEXAFLUOROBUTANE CAS 400-43-1.
  • SynQuest Laboratories, Inc. (Z)
  • American Chemical Society. Hexafluoro-2-butene. (2020-07-14).
  • Beilstein J. Org. Chem. (E,Z)
  • Benchchem. Comparative Mechanistic Insights into the Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene and Its Analogs.
  • Echemi.
  • Wikipedia. Hexafluoro-2-butyne.
  • European Patent Office. PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE - EP 2571836 B2. (2019-10-23).
  • PubChem. cis-1,1,1,4,4,4-Hexafluoro-2-butene.
  • National Center for Biotechnology Information. (E,Z)
  • Beilstein Journal of Organic Chemistry. (E,Z)
  • Google Patents. WO2011084553A2 - Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene.
  • ChemicalBook. (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | 692-49-9.
  • Santa Cruz Biotechnology. 2-Chloro-1,1,1,4,4,4-hexafluorobutane | CAS 400-43-1.
  • ChemicalBook. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Sources

Exploratory

thermodynamic properties of hexafluorinated butene compounds

An In-depth Technical Guide to the Thermodynamic Properties of Hexafluorinated Butene Compounds For Researchers, Scientists, and Drug Development Professionals Introduction Hexafluorinated butene compounds, a class of hy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Hexafluorinated Butene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorinated butene compounds, a class of hydrofluoroolefins (HFOs), are gaining significant attention across various scientific and industrial sectors. Their unique physicochemical properties, largely dictated by the presence of multiple fluorine atoms, make them promising candidates for a range of applications, from next-generation refrigerants with low global warming potential to specialized solvents and functional building blocks in medicinal chemistry.[1] The strategic incorporation of fluorine can dramatically alter a molecule's conformational preferences, metabolic stability, and binding affinities, making fluorinated scaffolds highly valuable in the design of novel therapeutics.

This guide provides a comprehensive overview of the thermodynamic properties of hexafluorinated butene isomers. A deep understanding of these properties—namely the standard enthalpy of formation, standard entropy, and heat capacity—is fundamental to predicting their reactivity, stability, and behavior in complex systems. This is of paramount importance for drug development professionals seeking to design and synthesize novel fluorinated drug candidates, as well as for researchers exploring their use in other advanced applications. We will delve into the experimental and computational methodologies used to determine these properties, offering insights into the causality behind these scientific choices.

Thermodynamic Properties of Hexafluorinated Butene Isomers

The arrangement of fluorine atoms and the position of the double bond in the butene backbone give rise to several isomers, each with a distinct set of thermodynamic properties. The stability and reactivity of these isomers are directly influenced by these structural differences.

Key Thermodynamic Parameters
  • Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions.[2] A more negative ΔfH° generally indicates a more stable compound.

  • Standard Molar Entropy (S°): Entropy is a measure of the molecular disorder or randomness of a system. It is influenced by factors such as molecular weight, structure, and the freedom of motion of the atoms within the molecule.

  • Heat Capacity (Cp): This property quantifies the amount of heat required to raise the temperature of a substance by a certain amount. It is a crucial parameter in understanding how a substance stores thermal energy.

Data for Hexafluorinated Butene Isomers

The following tables summarize the available thermodynamic and physical property data for several hexafluorinated butene isomers. It is important to note that while experimental data is available for some isomers, particularly cis- and trans-1,1,1,4,4,4-hexafluoro-2-butene, data for other isomers is sparse, necessitating a reliance on computational predictions.

Table 1: Thermodynamic Properties of Hexafluorinated Butene Isomers

Isomer NameChemical FormulaΔfH° (gas, 298.15 K) (kJ/mol)S° (gas, 298.15 K) (J/mol·K)Cp (gas, 298.15 K) (J/mol·K)Data Source
1,1,2,3,4,4-Hexafluoro-1,3-butadieneC₄F₆-942.20Data not available117.90[3][4]
Other IsomersC₄H₂F₆Experimental data not readily availableData not availableData not available

Note: The lack of comprehensive experimental data for many isomers highlights the importance of the computational methods discussed in the following sections.

Table 2: Physical and Critical Properties of 1,1,1,4,4,4-Hexafluoro-2-butene Isomers

Propertycis-Isomer (R-1336mzz(Z))trans-Isomer (R-1336mzz(E))
Molar Mass ( g/mol ) 164.05164.06
Normal Boiling Point (°C) 33.0–33.5[5]7.43
Critical Temperature (K) 444.50[1]403.37
Critical Pressure (kPa) 2895[1]2766.4
Critical Density ( kg/m ³) 507[1]515.3
Liquid Density (g/mL at 20°C) 1.38Data not available
Heat Capacity, Cp (liquid, J/g·K) 0.331 (at 21.3°C)Data not available

Methodologies for Determining Thermodynamic Properties

The determination of accurate thermodynamic data relies on a combination of rigorous experimental techniques and advanced computational methods.

Experimental Approaches

1. Bomb Calorimetry for Enthalpy of Formation

For fluorine-containing organic compounds, combustion calorimetry requires specialized techniques to handle the corrosive nature of the products, primarily hydrogen fluoride (HF). Rotating-bomb calorimetry is a preferred method.

  • Principle: A known mass of the substance is completely combusted in a sealed container (the "bomb") filled with a known excess of oxygen at high pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. For fluorinated compounds, the bomb's interior is often lined with a corrosion-resistant material like platinum, and a small amount of water is added to dissolve the HF produced.

  • Step-by-Step Protocol (Generalized):

    • Sample Preparation: A pellet of the solid sample or an ampule of the liquid sample of a precisely known mass is placed in a crucible inside the bomb.

    • Bomb Assembly: A small, known amount of distilled water is added to the bomb to dissolve the gaseous products. The bomb is then sealed and pressurized with a known excess of pure oxygen.

    • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire assembly is allowed to reach thermal equilibrium.

    • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.

    • Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.

  • Causality Behind Experimental Choices:

    • Excess Oxygen: Ensures complete combustion of the sample.

    • Rotating Bomb: The rotation of the bomb after combustion ensures that the HF gas dissolves completely in the water, forming a homogeneous solution, which is crucial for accurate energy corrections.

    • Platinum Lining: Protects the bomb from the corrosive effects of hydrofluoric acid.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Weigh Sample p2 Place in Crucible p1->p2 p3 Add Water to Bomb p2->p3 p4 Seal and Pressurize with O₂ p3->p4 m1 Equilibrate in Calorimeter p4->m1 m2 Ignite Sample m1->m2 m3 Record Temperature Change m2->m3 a1 Apply Corrections m3->a1 a2 Calculate Heat of Combustion a1->a2 a3 Determine Enthalpy of Formation a2->a3

Caption: Workflow for Determining Enthalpy of Formation using Bomb Calorimetry.

2. Adiabatic Calorimetry for Heat Capacity and Entropy

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.

  • Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions where no heat is exchanged with the surroundings (adiabatically).

  • Step-by-Step Protocol (Generalized):

    • Sample Loading: A known mass of the sample is sealed in a calorimeter vessel.

    • Thermal Isolation: The vessel is placed in a vacuum chamber and surrounded by an adiabatic shield.

    • Heating and Measurement: A precisely measured amount of electrical energy is supplied to a heater within the sample vessel, causing its temperature to rise. The temperature of the adiabatic shield is simultaneously controlled to match the temperature of the sample vessel, minimizing heat loss.

    • Data Collection: The temperature of the sample is measured after each input of energy, once thermal equilibrium is reached.

    • Calculation: The heat capacity is calculated at each temperature from the amount of heat added and the measured temperature change. The standard entropy is then determined by integrating the heat capacity divided by the temperature from absolute zero.

  • Causality Behind Experimental Choices:

    • Adiabatic Shield: The key to this technique is preventing heat loss to the surroundings, which is achieved by maintaining the shield at the same temperature as the sample.

    • Vacuum: Minimizes heat transfer by convection and conduction.

Computational Approaches

With the advancement of computational chemistry, ab initio and Density Functional Theory (DFT) methods have become invaluable tools for predicting the thermodynamic properties of molecules, especially when experimental data is scarce.

  • Principle: These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule. From the calculated energy, various thermodynamic properties can be derived using statistical mechanics.

  • Generalized Workflow for Computational Thermochemistry:

    • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

    • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal contributions to enthalpy and entropy.

    • Single-Point Energy Calculation: A high-level, computationally expensive calculation is often performed on the optimized geometry to obtain a more accurate electronic energy.

    • Thermochemical Analysis: The results from the frequency and single-point energy calculations are used to compute the standard enthalpy of formation, entropy, and heat capacity.

  • Causality Behind Method Choices:

    • Choice of Method (e.g., DFT functional, basis set): A balance must be struck between computational cost and accuracy. Higher-level methods and larger basis sets generally provide more accurate results but require more computational resources.

    • Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, a theoretical reaction is often constructed where the types of chemical bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations.

Computational_Workflow start Define Molecular Structure opt Geometry Optimization start->opt freq Frequency Calculation opt->freq spe Single-Point Energy Calculation freq->spe thermo Thermochemical Analysis spe->thermo results ΔfH°, S°, Cp thermo->results

Caption: Generalized Workflow for Computational Thermochemistry.

Applications in Research and Drug Development

The unique properties imparted by fluorine atoms make hexafluorinated butenes and related fluorinated compounds highly attractive in medicinal chemistry.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the local electronic environment within a molecule. This can be used to:

    • Tune pKa: The acidity or basicity of nearby functional groups can be adjusted, which can impact a drug's solubility and target binding.

    • Enhance Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.

    • Improve Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as through dipole-dipole interactions or by influencing the conformation of the drug molecule to better fit the binding pocket.

  • Conformational Control: The steric bulk and electronic properties of trifluoromethyl groups, present in many hexafluorinated butenes, can be used to control the preferred conformation of a molecule, locking it into a bioactive shape.

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, this must be carefully balanced to maintain adequate aqueous solubility.

A thorough understanding of the thermodynamic stability of different fluorinated isomers is crucial for synthetic chemists to devise efficient reaction pathways. Furthermore, the thermodynamic properties of a drug molecule influence its solubility, crystal packing, and formulation characteristics, all of which are critical for successful drug development.

Conclusion

The are of fundamental importance for their application in diverse fields, from materials science to drug discovery. While experimental data for some isomers, such as cis- and trans-1,1,1,4,4,4-hexafluoro-2-butene, are becoming more available, significant gaps in our knowledge remain for other isomers. This underscores the critical role of computational chemistry in providing reliable estimates of their thermodynamic properties.

For researchers and professionals in drug development, a deep understanding of how fluorination impacts the thermodynamic landscape of a molecule is essential for the rational design of new chemical entities with improved efficacy, safety, and pharmacokinetic profiles. Future work should focus on expanding the experimental database of thermodynamic properties for a wider range of hexafluorinated butenes to further validate and refine computational models, thereby accelerating the discovery and development of new fluorinated materials and pharmaceuticals.

References

  • ResearchGate. (2025). Measurements of the Critical Parameters for cis-1,1,1,4,4,4-Hexafluoro-2-butene. Retrieved from [Link]

  • PubChem. (n.d.). Perfluoroisobutene. Retrieved from [Link]

  • Military Medical Science Letters. (2019). PERFLUOROISOBUTENE: POISONOUS CHOKING GAS. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamic Properties of cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)): Measurements of the pρT Property and Determinations of Vapor Pressures, Saturated Liquid and Vapor Densities, and Critical Parameters. Retrieved from [Link]

  • OSHA. (n.d.). PERFLUOROISOBUTYLENE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- (CAS 685-63-2). Retrieved from [Link]

  • NIST. (n.d.). 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-1,1,1,4,4,4-Hexafluoro-2-butene. Retrieved from [Link]

  • Wikipedia. (n.d.). Perfluoroisobutene. Retrieved from [Link]

  • American Chemical Society. (2020). Hexafluoro-2-butene. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurements of the Critical Parameters for cis -1,1,1,4,4,4-Hexafluoro-2-butene. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butene (CAS 106-98-9). Retrieved from [Link]

  • Science Madness. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Retrieved from [Link]

Sources

Foundational

environmental impact and atmospheric lifetime of fluorinated butenes

An In-depth Technical Guide to the Environmental Impact and Atmospheric Lifetime of Fluorinated Butenes Introduction: The Rise of a New Generation of Fluorinated Compounds The strategic incorporation of fluorine into org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Environmental Impact and Atmospheric Lifetime of Fluorinated Butenes

Introduction: The Rise of a New Generation of Fluorinated Compounds

The strategic incorporation of fluorine into organic molecules has yielded materials with exceptional properties, influencing fields from medicinal chemistry and drug development to advanced polymers.[1][2][3] In the realm of refrigerants, foam-blowing agents, and propellants, this has led to several generations of compounds, each designed to solve the environmental problems of its predecessor. Fluorinated butenes, a class of hydrofluoroolefins (HFOs), represent the fourth generation of these synthetic gases.[4] They have emerged as leading candidates to replace hydrofluorocarbons (HFCs), which, while having zero ozone depletion potential, are potent greenhouse gases with long atmospheric lifetimes.[5][6]

This guide offers a detailed examination of the atmospheric science governing fluorinated butenes. It moves beyond simple metrics to explore the underlying chemical kinetics, degradation pathways, and the experimental and computational methodologies used to characterize their environmental profile. We will explain the causality behind their favorable environmental characteristics, provide validated protocols for their study, and present a clear, data-driven comparison with older generations of fluorinated gases, empowering researchers and scientists with the foundational knowledge to assess these next-generation compounds.

Section 1: Atmospheric Chemistry and Degradation Pathways

The environmental impact of any volatile organic compound is fundamentally dictated by its atmospheric lifetime, which in turn depends on its reactivity with atmospheric oxidants. For fluorinated butenes, the presence of a carbon-carbon double bond is the critical structural feature that governs their fate.

The Dominant Sink: Reaction with the Hydroxyl Radical (OH)

Unlike their saturated HFC counterparts, which are relatively inert, the double bond in fluorinated butenes makes them highly susceptible to attack by the hydroxyl radical (OH), the primary daytime oxidant in the troposphere.[7][8] This reaction is the dominant removal process and proceeds via electrophilic addition of the OH radical to one of the sp² hybridized carbon atoms of the double bond.[9]

This initial reaction is exceptionally rapid, with rate coefficients orders of magnitude faster than those for HFCs.[10] The result is the formation of a fluorinated hydroxyalkyl radical. This radical is not stable and immediately reacts with atmospheric oxygen (O₂) to form a peroxy radical (RO₂).[9][11] From this point, a complex cascade of reactions occurs, leading to the complete degradation of the original molecule.

The key takeaway is that the C=C double bond provides a highly reactive site, ensuring that fluorinated butenes are removed from the atmosphere in a matter of days to weeks, in stark contrast to the years, decades, or even centuries required for the degradation of many HFCs and PFCs.[5][8][12]

G cluster_initiation Initiation cluster_propagation Propagation Cascade FB Fluorinated Butene (R-CF=CF-R') Radical Fluorinated Hydroxyalkyl Radical FB->Radical + •OH Addition OH •OH (Hydroxyl Radical) OH->Radical Peroxy Peroxy Radical (RO₂) Radical->Peroxy + O₂ O2_1 O₂ O2_1->Peroxy Alkoxy Alkoxy Radical (RO) Peroxy->Alkoxy + NO NO2 NO₂ Peroxy->NO2 NO NO NO->Alkoxy Products Degradation Products (e.g., CF₃CHO, HF, CO₂) Alkoxy->Products Decomposition + O₂ O2_2 O₂ O2_2->Products

Caption: OH-initiated atmospheric degradation pathway for a fluorinated butene.

Secondary Degradation Pathways

While OH-radical attack is dominant, other atmospheric processes contribute to the degradation of fluorinated butenes, albeit to a lesser extent:

  • Ozonolysis: The reaction with ozone (O₃) can also break the C=C double bond. For some HFOs, this pathway has been shown to produce small yields of highly stable, high-GWP byproducts like trifluoromethane (HFC-23).[7][13]

  • Nitrate Radical (NO₃) Reaction: During nighttime, in the absence of sunlight to generate OH, the nitrate radical becomes a more important oxidant and can react with the double bond.

  • Photolysis: Direct degradation by sunlight is generally a minor loss process for fluorinated butenes as they do not absorb light strongly in the actinic region of the troposphere.[14]

Section 2: Key Environmental Impact Metrics

The rapid atmospheric degradation of fluorinated butenes results in a significantly improved environmental profile compared to legacy compounds. This is quantified using a set of standard metrics.

  • Atmospheric Lifetime: This is the time required for a substance's concentration to decrease to 1/e (about 37%) of its original amount. For HFOs, lifetimes are typically on the order of days to weeks.[8]

  • Ozone Depletion Potential (ODP): As fluorinated butenes do not contain chlorine or bromine atoms, their ODP is zero.[15] They do not contribute to the depletion of the stratospheric ozone layer.

  • Global Warming Potential (GWP): GWP measures the relative contribution of a gas to global warming compared to carbon dioxide (CO₂), which has a GWP of 1.[15][16] Due to their very short atmospheric lifetimes, fluorinated butenes have ultra-low GWPs, often in the single digits or even less than 1.[12][16]

  • Photochemical Ozone Creation Potential (POCP): This metric quantifies the ability of a compound to contribute to the formation of ground-level ozone (smog) in the presence of nitrogen oxides (NOx) and sunlight.[17][18] While fluorinated butenes do react in the troposphere, their POCP values are generally very small, and their overall impact on local air quality is considered negligible.[19]

Data Presentation: Comparative Environmental Metrics

The following table provides a quantitative comparison of fluorinated olefins with legacy fluorinated gases.

CompoundTypeAtmospheric LifetimeGWP (100-year)[5][6][16]ODP
CO₂ -~100-300 years10
CFC-12 CFC100 years10,900~1
HFC-134a HFC14 years1,4300
HFO-1234yf HFO~11 days<10
HFO-1336mzz(E) HFO~21 days~20

Section 3: Experimental and Computational Methodologies

The environmental metrics detailed above are not theoretical assumptions; they are derived from rigorous experimental measurements and sophisticated computational modeling.

Experimental Protocol: Determining OH Reaction Rate Constants via the Relative Rate Method

A cornerstone of atmospheric chemistry is the measurement of the rate constant for the reaction between a compound and the OH radical. The relative rate method is a robust and widely used technique.

Objective: To determine the rate constant (k_Test) for the reaction of a test compound (e.g., a fluorinated butene) with OH by reacting it alongside a reference compound (k_Ref) whose OH rate constant is well-known.

Methodology:

  • Chamber Preparation: A large (~100 L), collapsible chamber made of inert FEP Teflon film is flushed with purified air for several hours to ensure a clean environment.

  • Reactant Injection: Known concentrations of the test compound, the reference compound (e.g., isobutane), and an OH precursor (e.g., methyl nitrite, CH₃ONO) are injected into the chamber using calibrated syringes. Concentrations are typically in the parts-per-million (ppm) range.

  • Baseline Measurement: The chamber is allowed to mix for 30-60 minutes. An initial sample is analyzed using a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) to determine the starting concentrations ([Test]₀ and [Ref]₀).

  • Reaction Initiation (Photolysis): A bank of UV blacklights surrounding the chamber is turned on. The UV light photolyzes the methyl nitrite, generating OH radicals and initiating the degradation of both the test and reference compounds.

    • CH₃ONO + hν → CH₃O• + NO

    • CH₃O• + O₂ → HCHO + HO₂•

    • HO₂• + NO → •OH + NO₂

  • Concentration Monitoring: Samples are taken from the chamber and analyzed by GC every 5-10 minutes over a period of 1-2 hours as the concentrations decay.

  • Data Analysis: The fundamental principle is that both compounds are exposed to the same concentration of OH radicals over time. The relative loss of the two compounds is therefore related to their respective rate constants. The following relationship is used: ln([Test]₀ / [Test]t) = (k_Test / k_Ref) * ln([Ref]₀ / [Ref]t) A plot of ln([Test]₀ / [Test]t) versus ln([Ref]₀ / [Ref]t) yields a straight line passing through the origin. The slope of this line is the ratio k_Test / k_Ref.

  • Calculation: Since k_Ref is known, the absolute rate constant for the test compound is calculated as: k_Test = slope * k_Ref. The atmospheric lifetime (τ) can then be calculated using the formula: τ = 1 / (k_Test * [OH]), where [OH] is the average global tropospheric concentration of OH radicals.

G Start Start Prep 1. Chamber Preparation (Flush Teflon Bag with Pure Air) Start->Prep Inject 2. Reactant Injection (Test Cmpd, Ref Cmpd, OH Precursor) Prep->Inject Baseline 3. Baseline Measurement (GC-MS Analysis for [C]₀) Inject->Baseline Photolysis 4. Reaction Initiation (Turn on UV Lights to generate •OH) Baseline->Photolysis Monitor 5. Monitor Decay (Periodic GC-MS Analysis for [C]t) Photolysis->Monitor Plot 6. Data Analysis (Plot ln([C]₀/[C]t) vs ln([Ref]₀/[Ref]t)) Monitor->Plot Collect Time-Series Data Calculate 7. Calculate k_Test and Lifetime Plot->Calculate Slope = k_Test / k_Ref End End Calculate->End

Sources

Exploratory

hazards and toxicity of chlorinated hexafluorobutene compounds

An In-depth Technical Guide to the Hazards and Toxicity of Chlorinated Hexafluorobutene Compounds Authored for Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Toxicological Assessment Th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hazards and Toxicity of Chlorinated Hexafluorobutene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Toxicological Assessment

The relentless pace of chemical innovation necessitates a forward-thinking approach to safety and toxicology. Chlorinated hexafluorobutene (CHFB) compounds represent a class of molecules with potential utility in various industrial and synthetic applications. Their structure, combining a reactive butene backbone with both chlorine and fluorine substituents, suggests a complex toxicological profile that warrants careful consideration. This guide provides a comprehensive, albeit proactive, assessment of the potential hazards and toxicity of CHFB compounds. In the absence of extensive direct empirical data for this specific chemical class, this document synthesizes information from structurally analogous compounds—namely chlorinated alkenes and fluoroalkenes—to construct a scientifically grounded and predictive toxicological framework. Our objective is to equip researchers and drug development professionals with the critical knowledge needed to handle these compounds safely, design meaningful toxicological studies, and anticipate potential biological and environmental consequences.

Introduction to Chlorinated Hexafluorobutene Compounds

Chlorinated hexafluorobutene (CHFB) compounds are halogenated olefins, a class of hydrocarbons characterized by a four-carbon chain containing at least one double bond.[1] The defining features of CHFBs are the presence of six fluorine atoms and at least one chlorine atom attached to this butene structure. The precise location of the double bond and the halogen atoms gives rise to various isomers, each potentially possessing unique physicochemical and toxicological properties.

The combination of chlorination and fluorination on an unsaturated backbone creates a molecule with a unique electronic and steric profile. The high electronegativity of fluorine atoms can significantly influence the chemical reactivity of the double bond and the overall stability of the molecule. The carbon-fluorine bond is exceptionally strong, contributing to the chemical persistence of many organofluorine compounds.[2][3] Conversely, the carbon-chlorine bond is more susceptible to metabolic cleavage, a common activation step for the toxicity of many chlorinated hydrocarbons.[4] Therefore, the toxicological profile of CHFBs is expected to be a composite of the hazards associated with both chlorinated and fluorinated alkenes.

Postulated Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

A compound's toxicological impact is fundamentally governed by its ADME profile. While specific data for CHFBs are not available, a probable pathway can be inferred from related halogenated hydrocarbons.

  • Absorption: Given their likely volatility, the primary route of occupational exposure is inhalation.[5] Systemic absorption following inhalation is expected to be rapid and efficient. Dermal absorption may also occur, particularly with prolonged contact, as halogenated hydrocarbons can defat the skin, increasing its permeability.[4]

  • Distribution: As lipophilic compounds, CHFBs are expected to distribute into fatty tissues. The extent of distribution will depend on the specific isomer and its polarity.

  • Metabolism: This is the most critical phase for determining the toxicity of CHFBs. Metabolism of halogenated alkenes is a double-edged sword; it can lead to detoxification and excretion, but it can also result in bioactivation to toxic metabolites. The primary site of metabolism is the liver, mediated by cytochrome P450 (CYP) enzymes. A key proposed bioactivation pathway involves the epoxidation of the carbon-carbon double bond. The resulting epoxide is a reactive electrophile that can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cytotoxicity and genotoxicity. A secondary pathway may involve conjugation with glutathione (GSH), which, while often a detoxification route, can in some cases lead to the formation of nephrotoxic metabolites.

  • Excretion: Metabolites are typically rendered more water-soluble to facilitate excretion via urine or bile. The efficiency of these processes will determine the potential for bioaccumulation. The persistence of the C-F bond may lead to the formation of persistent metabolites.[3]

Proposed Metabolic Activation Pathway

The following diagram illustrates a plausible metabolic pathway for a generic CHFB, leading to potentially toxic intermediates. The central hypothesis is the formation of a reactive epoxide intermediate, a common mechanism for the toxicity of unsaturated hydrocarbons.

Metabolic_Activation_of_CHFB CHFB Chlorinated Hexafluorobutene (CHFB) Epoxide Reactive Epoxide Intermediate CHFB->Epoxide CYP450 Oxidation GSH_Conjugate Glutathione (GSH) Conjugate CHFB->GSH_Conjugate GST Detox Detoxification & Excretion Epoxide->Detox Epoxide Hydrolase Covalent_Binding Covalent Binding to Macromolecules (DNA, Protein) Epoxide->Covalent_Binding GSH_Conjugate->Detox Further Processing Nephrotoxic Nephrotoxic Metabolites GSH_Conjugate->Nephrotoxic β-lyase pathway Toxicity Cytotoxicity & Genotoxicity Covalent_Binding->Toxicity Nephrotoxic->Toxicity Kidney Damage

Caption: Proposed metabolic activation pathway for chlorinated hexafluorobutenes.

Comprehensive Toxicological Profile

This section details the anticipated toxicological hazards of CHFB compounds, extrapolated from data on analogous chemical structures.

Toxicological Endpoint Predicted Hazard for CHFB Compounds Basis for Prediction (Analogous Compounds) Key Target Organs References
Acute Inhalation Toxicity Moderate to High ToxicityFluoroalkenes like perfluoroisobutylene are highly toxic upon inhalation, causing delayed pulmonary edema. Chlorinated hydrocarbons can cause CNS depression.Lungs, Central Nervous System (CNS)[6][7]
Skin Irritation/Corrosion IrritantSafety data for trans-1,1,1,4,4,4-Hexafluoro-2-butene and other halogenated hydrocarbons indicate they cause skin irritation.Skin[8][9]
Eye Irritation Serious Eye Irritanttrans-1,1,1,4,4,4-Hexafluoro-2-butene is classified as causing serious eye irritation. Volatile organic compounds can cause ocular surface inflammation.Eyes[8][10]
Respiratory Irritation IrritantMany volatile halogenated compounds are respiratory irritants. Fluorine itself is a severe irritant to mucous membranes and lungs.Respiratory Tract[8][11]
Repeated Dose Toxicity Potential for significant organ toxicityChronic exposure to fluoroalkenes and chlorinated hydrocarbons is linked to kidney and liver damage.Kidney, Liver, CNS, Erythropoietic System[4][5][6]
Genotoxicity/Mutagenicity Potential MutagenMany chlorinated olefins (e.g., vinyl chloride, trichloroethylene) are mutagenic, often following metabolic activation to reactive epoxides.-[12][13]
Carcinogenicity Potential CarcinogenSeveral chlorinated alkenes are known or suspected carcinogens in animals. Mixtures of chlorinated alkanes and alkenes have shown carcinogenic potential in mice.Liver, Lungs[4][12][14]
Aquatic Toxicity Toxic to aquatic lifeSome related hydrofluoroolefins (HFOs) are classified as toxic to aquatic life with long-lasting effects.-[8]
In-Depth Analysis of Key Toxicities
  • Pulmonary Toxicity: The most immediate and severe hazard from acute inhalation of CHFB is likely to be lung damage. Analogy with highly toxic fluoroalkenes such as perfluoroisobutylene (PFIB) suggests a risk of acute respiratory distress syndrome (ARDS) and pulmonary edema, which can be fatal and may have a delayed onset.[6][7]

  • Nephrotoxicity (Kidney Damage): The kidney is a primary target for toxicity from many fluorine-containing monomers and chlorinated compounds.[5] Metabolism, particularly via the glutathione conjugation pathway, can generate reactive thiol-containing metabolites that are actively transported into renal cells, where they can cause severe damage.

  • Hepatotoxicity (Liver Damage): As the primary site of metabolism, the liver is vulnerable to damage from reactive intermediates formed during the bioactivation of CHFBs. Long-term exposure to chlorinated hydrocarbons is well-documented to cause liver toxicity.[4]

  • Carcinogenicity and Mutagenicity: The potential for CHFBs to be mutagenic and carcinogenic is a significant concern.[12] The structural similarity to vinyl chloride and other chlorinated ethylenes, which are known mutagens and carcinogens, is alarming.[13] The proposed mechanism involves the metabolic formation of a reactive epoxide that can directly damage DNA, an initiating event in carcinogenesis.[15]

Recommended Experimental Protocols for Toxicity Assessment

A tiered approach to toxicity testing is essential to characterize the hazards of novel compounds like CHFBs efficiently and ethically. This strategy begins with computational and in vitro methods before proceeding to more complex in vivo studies.

Tiered Toxicity Testing Strategy

Toxicity_Testing_Strategy cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute & Localized Toxicity cluster_2 Tier 3: Repeated Dose & Mechanistic Studies QSAR QSAR Modeling (Predictive Toxicology) Ames Bacterial Reverse Mutation Assay (Ames Test for Mutagenicity) QSAR->Ames Cytotox In Vitro Cytotoxicity (e.g., Neutral Red Uptake) Ames->Cytotox HCS High-Content Screening (Cellular Imaging) Cytotox->HCS Acute_Tox Acute Systemic Toxicity (Oral, Dermal, Inhalation - OECD 423/402/403) HCS->Acute_Tox Irritation Skin & Eye Irritation/Corrosion (In Vitro Models - OECD 439/492) Subchronic 28-Day or 90-Day Repeated Dose Study (Oral/Inhalation - OECD 407/408/412) Irritation->Subchronic Risk_Assessment Comprehensive Risk Assessment Subchronic->Risk_Assessment Metabolism Metabolite Identification (In Vivo & In Vitro) Metabolism->Risk_Assessment

Caption: A tiered strategy for assessing the toxicity of chlorinated hexafluorobutenes.

Protocol Example: Bacterial Reverse Mutation (Ames) Test

Objective: To assess the mutagenic potential of a CHFB compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Causality: This test is a cornerstone of genetic toxicology because a positive result (i.e., mutagenicity in bacteria) is often correlated with the mutagenic and carcinogenic potential in mammals.[12] The inclusion of a mammalian metabolic activation system (S9 fraction) is critical, as many compounds like chlorinated olefins are only mutagenic after being metabolized into reactive intermediates.[13]

Methodology:

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Prepare a liver post-mitochondrial fraction (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Exposure Conditions:

    • Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or a buffer for the non-activation condition) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The mixture of the test compound, bacteria, and S9 mix/buffer is incubated at 37°C before being mixed with top agar and plated. This can increase the sensitivity for certain mutagens.

  • Dose Selection: A preliminary toxicity test is conducted to determine a suitable dose range. The main experiment should use at least five different analyzable concentrations.

  • Controls:

    • Negative (Solvent) Control: The vehicle used to dissolve the CHFB.

    • Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring & Interpretation: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A positive response is defined as a dose-related increase in the number of revertants, typically reaching at least a two-fold increase over the solvent control.

Self-Validation: The inclusion of both positive and negative controls within each experiment validates the test system. The positive controls confirm that the bacterial strains are responsive to mutagens and that the S9 mix is active. The negative control establishes the baseline spontaneous reversion rate.

Environmental Fate and Ecotoxicology

The environmental persistence of organofluorine compounds is a major concern due to the strength of the carbon-fluorine bond.[3] CHFBs are likely to be persistent in the environment. Their volatility suggests that atmospheric transport could be a significant dissemination pathway. While in the atmosphere, they may contribute to global warming, as many hydrofluorocarbons (HFCs) are potent greenhouse gases.[16]

Their potential for bioaccumulation in aquatic and terrestrial organisms is also a concern, a characteristic shared by many persistent organic pollutants (POPs).[17] Safety data for a related compound indicates toxicity to aquatic life with long-lasting effects, suggesting that CHFBs could pose a risk to aquatic ecosystems.[8]

Conclusion and Recommendations for Future Research

This guide establishes that chlorinated hexafluorobutene compounds should be treated as potentially hazardous materials. Based on structure-activity relationships with related halogenated olefins, there is a significant scientific basis to predict hazards including acute inhalation toxicity, severe skin and eye irritation, target organ damage (kidney, liver), and long-term risks of mutagenicity and carcinogenicity.

The lack of direct empirical data represents a critical knowledge gap. We strongly recommend that any research or development involving CHFB compounds be preceded by a rigorous toxicological evaluation following the tiered strategy outlined in this document. Priority should be given to in vitro mutagenicity and cytotoxicity assays, followed by well-designed acute inhalation studies. Understanding the metabolic pathways of these compounds is paramount to fully elucidating their mechanisms of toxicity and conducting a robust risk assessment. Until such data are available, stringent safety precautions, including the use of closed systems, effective ventilation, and appropriate personal protective equipment, are imperative.

References

  • Clayton, J. W. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 255–267. [Link]

  • Joinpath (Shanghai) Co., Ltd. (2025). Material Safety Data Sheet: trans-1,1,1,4,4,4-Hexafluoro-2-butene. Joinpath. [Link]

  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Publications Office of the EU. [Link]

  • Peter, S., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Proceedings of the National Academy of Sciences. [Link]

  • Graham, J. C., et al. (2018). Evaluation of a tiered in vitro testing strategy for assessing the ocular and dermal irritation/corrosion potential of pharmaceutical compounds for worker safety. Cutaneous and Ocular Toxicology. [Link]

  • Murphy, M. B., et al. (2012). Ecotoxicology of Organofluorous Compounds. ResearchGate. [Link]

  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-170. [Link]

  • Sanders, J. M., et al. (1995). Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice. Journal of Toxicology and Environmental Health. [Link]

  • Infante, P. F. (1977). Mutagenic and carcinogenic risks associated with halogenated olefins. Environmental Health Perspectives, 21, 251–254. [Link]

  • Loos, R., et al. (2010). A validated analytical method for the determination of perfluorinated compounds in surface-, sea- and sewagewater. Journal of Chromatography A. [Link]

  • Starek, A. (1996). [An outline of chloro-organic compound toxicology]. Roczniki Państwowego Zakładu Higieny, 47(1), 1-12. [Link]

  • ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. ResearchGate. [Link]

  • Saad, E., & Jbeily, R. (2022). Toxic External Exposure Leading to Ocular Surface Injury. Toxics. [Link]

  • Murphy, M. B., et al. (2012). Ecotoxicology of organofluorous compounds. Topics in Current Chemistry, 308, 339-363. [Link]

  • Harris, J. W., & Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental Health Perspectives. [Link]

  • Morrison, L., & Sweeney, C. (2016). The Effects of Halogenated Compounds on the Anaerobic Digestion of Macroalgae. MDPI. [Link]

  • AFIRM Group. (2021). Chemical Information Sheet: Chlorinated Benzenes and Toluenes. AFIRM Group. [Link]

  • Krätschmer, K., et al. (2019). Interlaboratory studies on chlorinated paraffins: Evaluation of different methods for food matrices. Chemosphere, 233, 539-547. [Link]

  • Library and Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Library and Archives Canada. [Link]

  • Fishbein, L. (1979). Potential Industrial Carcinogens and Mutagens. US EPA. [Link]

  • Medina, D., & Pfaff, J. L. (2023). Fluorides and Fluorocarbons Toxicity. StatPearls. [Link]

  • TSpace. (n.d.). Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. TSpace. [Link]

  • Chapman, F. M., et al. (2024). An Assessment of the Ocular Toxicity of Two Major Sources of Environmental Exposure. Cureus. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Angene Chemical. [Link]

  • Kaserzon, S., et al. (2022). Method validation and comparison of quantification strategies for analysis of chlorinated paraffins in indoor dust by liquid chromatography and high-resolution mass spectrometry. Journal of Environmental and Public Health. [Link]

  • US EPA. (n.d.). Method 612: Chlorinated Hydrocarbons. US EPA. [Link]

  • Harris, J. W., & Anders, M. W. (1991). Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental Health Perspectives, 96, 177-182. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine Acute Exposure Guideline Levels. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • Darnerud, P. O., & Bergman, Å. (2023). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. Environmental Science: Processes & Impacts. [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Rat Cat Inc. (n.d.). Mutagenic and Carcinogenic Properties. Rat Cat Inc.[Link]

  • Diva-Portal.org. (2012). Determination of chlorinated paraffins in environmental samples. Diva-Portal.org. [Link]

  • Lube Media. (n.d.). Skin and eye irritation tests for water-miscible metalworking fluids. Lube Media. [Link]

  • Darnerud, P. O., & Bergman, Å. (2023). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. Environmental Science: Processes & Impacts. [Link]

  • Fluoride Action Network. (2012). Respiratory Risks from Occupational Fluoride Exposure. Fluoride Action Network. [Link]

  • North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons. NC DOL. [Link]

  • PubChem. (n.d.). Hexafluoro-2-butyne. PubChem. [Link]

  • Wikipedia. (n.d.). Hydrofluoric acid. Wikipedia. [Link]

  • American Chemical Society. (2020). Hexafluoro-2-butene. American Chemical Society. [Link]

Sources

Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthetic Applications of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

Introduction: A Versatile Fluorinated Building Block In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic introduction of fluorine-containing motifs is of par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic introduction of fluorine-containing motifs is of paramount importance. The presence of fluoroalkyl groups can profoundly influence a molecule's pharmacological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene emerges as a highly versatile and reactive building block for the synthesis of complex fluorinated molecules. Its chemical reactivity is dominated by the interplay between a vinylic chloride, a carbon-carbon double bond, and two powerfully electron-withdrawing trifluoromethyl (CF₃) groups. This unique electronic and structural arrangement makes it an excellent substrate for a variety of chemical transformations, including nucleophilic vinylic substitutions, palladium-catalyzed cross-couplings, and as a precursor to other valuable fluorinated intermediates. This guide provides an in-depth exploration of the synthetic utility of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical properties and safe handling procedures for 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is critical for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

PropertyValueSource
CAS Number 400-44-2[1]
Molecular Formula C₄HClF₆[1]
Molecular Weight 198.49 g/mol [1]
Boiling Point 33-34 °C[1]
Density 1.427 g/cm³[1]

Safety Precautions:

Working with 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene requires strict adherence to safety protocols due to the potential hazards associated with halogenated and fluorinated compounds.[2]

  • Handling: All manipulations should be conducted in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles with side-shields, flame-resistant and impervious clothing, and appropriate chemical-resistant gloves, must be worn.[2] Inhalation of vapors should be avoided, and if exposure limits are exceeded, a full-face respirator is necessary.[2]

  • Emergency Procedures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[2]

    • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2]

Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

The primary and most efficient route for the preparation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is through the dehydrohalogenation of a saturated precursor, specifically the dehydroiodination of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[2] This reaction typically produces a mixture of (E)- and (Z)-isomers.

Experimental Protocol: Dehydroiodination of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

This protocol details the synthesis of a mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Materials:

  • 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Water

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane with 1.3 equivalents of potassium hydroxide (KOH) dissolved in water.[2]

  • Add 5 mol % of tetrabutylammonium bromide (Bu₄NBr) to the mixture. This acts as a phase-transfer catalyst, facilitating the reaction between the organic substrate and the aqueous base.[2]

  • Stir the reaction mixture vigorously at room temperature. The reaction results in the concurrent elimination of hydrogen iodide and hydrogen chloride, leading to the formation of a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes.[2]

  • The desired 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can be separated from the iodo-olefin byproducts via distillation.[2]

G cluster_workflow Synthesis Workflow start Combine Precursor, KOH(aq), and Bu₄NBr react Stir vigorously at Room Temperature start->react Initiate Reaction separation Distillation react->separation Reaction Mixture product Mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene separation->product Purified Product

Caption: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Key Synthetic Applications

The synthetic utility of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is broad, owing to the high reactivity of its vinylic chloride, which is activated by the adjacent trifluoromethyl groups.

Nucleophilic Vinylic Substitution (SₙV) Reactions

The electron-deficient nature of the carbon-carbon double bond in 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene makes it highly susceptible to attack by nucleophiles.[3] The generally accepted mechanism for this transformation is a two-step addition-elimination pathway.[3] In the first step, the nucleophile adds to the carbon atom bearing the chlorine, forming a transient carbanionic intermediate. This is the rate-determining step and is facilitated by the ability of the trifluoromethyl groups to stabilize the negative charge. In the second, rapid step, the chloride ion is eliminated to afford the final substituted product.[3]

G cluster_mechanism Nucleophilic Vinylic Substitution Mechanism reagents 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene + Nucleophile (Nu⁻) intermediate Carbanionic Intermediate reagents->intermediate Addition product Substituted Product + Cl⁻ intermediate->product Elimination

Caption: Mechanism of Nucleophilic Vinylic Substitution.

This reactivity allows for the introduction of a wide array of functional groups, making it a valuable tool for the synthesis of diverse fluorinated molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a suitable substrate for various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These methods offer a modular and efficient route to a wide range of hexafluorobutenylated compounds.

General Scheme for Palladium-Catalyzed Cross-Coupling:

G cluster_coupling Palladium-Catalyzed Cross-Coupling start 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene + Coupling Partner product Coupled Product start->product Base, Solvent, Heat catalyst Pd(0) Catalyst + Ligand catalyst->product

Caption: General Scheme for Cross-Coupling Reactions.

While specific protocols for 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene are still emerging in the literature, the general principles of these well-established reactions can be applied. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Dehydrochlorination to Hexafluoro-2-butyne

One of the most significant applications of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is its role as a precursor to hexafluoro-2-butyne, a highly reactive and synthetically valuable fluorinated alkyne. The dehydrochlorination is typically achieved by treatment with a strong base.

Experimental Protocol: Dehydrochlorination to Hexafluoro-2-butyne

This protocol outlines the conversion of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene to hexafluoro-2-butyne.

Materials:

  • (Z)- or (E)-2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

  • Aqueous solution of an alkali metal hydroxide (e.g., KOH)

  • Quaternary alkylammonium salt (phase-transfer catalyst)

Procedure:

  • Charge a reaction vessel with (Z)- or (E)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

  • Add an aqueous solution of an alkali metal hydroxide.

  • Introduce a catalytic amount of a quaternary alkylammonium salt to facilitate the reaction between the two phases.

  • The reaction mixture is typically stirred at room temperature or with gentle heating to promote the elimination of HCl.

  • The volatile hexafluoro-2-butyne product can be collected by condensation.

Table 2: Dehydrochlorination of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

Starting MaterialReagentsCatalystProductConversion Rate
(E/Z)-Isomer Mixtureaq. KOHQuaternary Alkylammonium SaltHexafluoro-2-butyneHigh

Conclusion

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene stands out as a potent and versatile reagent in organofluorine chemistry. Its synthesis is straightforward, and its reactivity profile, characterized by facile nucleophilic vinylic substitution and participation in palladium-catalyzed cross-coupling reactions, provides access to a vast array of complex fluorinated molecules. Furthermore, its role as a direct precursor to hexafluoro-2-butyne further extends its synthetic utility. The protocols and mechanistic discussions presented in this guide are intended to empower researchers to harness the full potential of this valuable fluorinated building block in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

Sources

Application

Application Note: Selective Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane for the Synthesis of Novel Fluorinated Alkenes

Abstract: This document provides a comprehensive experimental protocol for the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. This reaction is a critical step in the synthesis of highly valuable flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive experimental protocol for the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. This reaction is a critical step in the synthesis of highly valuable fluorinated alkenes, which are key building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The protocol detailed herein employs a phase-transfer catalysis system to facilitate the selective elimination of hydrogen iodide and hydrogen chloride, yielding a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction and Mechanistic Rationale

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used to introduce unsaturation into a molecule by removing a hydrogen halide.[1] In the case of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, the presence of two different halogens on adjacent carbons presents a regiochemical challenge. The relative lability of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond suggests that dehydroiodination would be the kinetically favored pathway. This is due to iodine being a better leaving group than chlorine.

The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, which is favored by the use of a strong, non-nucleophilic base.[2] The base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group, in a concerted step with the departure of the halide. The presence of electron-withdrawing trifluoromethyl groups on the butane backbone increases the acidity of the adjacent protons, facilitating their abstraction by the base.[3]

Due to the biphasic nature of the reaction (an aqueous solution of potassium hydroxide and the organic substrate), a phase-transfer catalyst (PTC) is employed.[4] Tetrabutylammonium bromide (Bu4NBr) is an excellent choice for this purpose. The lipophilic tetrabutylammonium cation forms an ion pair with the hydroxide anion, transporting it into the organic phase where it can react with the substrate.[5] This significantly enhances the reaction rate and efficiency.

Experimental Protocol

This protocol is based on the successful synthesis reported by Ikematsu, Y. et al. in the Beilstein Journal of Organic Chemistry.[6]

Materials and Reagents
ReagentFormulaM.W.PuritySupplier
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneC4H2ClF6I326.41>98%
Potassium HydroxideKOH56.11>85%
Tetrabutylammonium Bromide (Bu4NBr)(C4H9)4NBr322.37>98%
Deionized WaterH2O18.02
Saturated Sodium Sulfite SolutionNa2SO3126.04
Anhydrous Magnesium SulfateMgSO4120.37
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Magnetic stir plate.

  • Separatory funnel.

  • Distillation apparatus.

  • Rotary evaporator.

  • NMR spectrometer.

  • GC-MS instrument.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask containing 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (32.6 g, 0.1 mol) and 70 mL of deionized water, add tetrabutylammonium bromide (1.61 g, 5 mmol).

  • Addition of Base: Prepare a solution of potassium hydroxide (7.28 g, 0.13 mol) in 35 mL of deionized water. Add this solution dropwise to the vigorously stirred reaction mixture at room temperature over a period of 30 minutes.

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature at room temperature. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy.[7]

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium sulfite (Na2SO3) to remove any residual iodine.

  • Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO4).

  • Solvent Removal: Filter off the drying agent and remove any residual volatile components using a rotary evaporator.

  • Product Isolation: The crude product mixture is then subjected to fractional distillation to separate the chloro- and iodo-butenes.[7]

    • Collect the 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene isomers at approximately 35 °C.

    • Collect the 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene isomers at approximately 75 °C.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A 1. Combine Substrate, Water, and Bu4NBr B 2. Add KOH Solution Dropwise A->B C 3. Stir at Room Temperature B->C D 4. Separate Organic Layer C->D Reaction Completion E 5. Wash with Na2SO3 Solution D->E F 6. Dry with MgSO4 E->F G 7. Fractional Distillation F->G Dried Organic Phase H Product 1: Chloro-butenes G->H I Product 2: Iodo-butenes G->I

Caption: Experimental workflow for the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.

Characterization of Products

The dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane results in a mixture of two primary products, each as a mixture of (E) and (Z) isomers, due to the concurrent elimination of HI and HCl.[6]

Product 1: 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (C4HClF6)

  • Expected Yield: 52%[7]

  • Boiling Point: ~35 °C[7]

  • Characterization:

    • ¹H NMR: A quartet in the olefinic region.[7]

    • ¹⁹F NMR: Two distinct signals for the two trifluoromethyl groups.[7]

    • GC-MS (m/z): 198/200 [M]+[7]

Product 2: 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene (C4HIF6)

  • Expected Yield: 34%[7]

  • Boiling Point: ~75 °C[7]

  • Characterization:

    • ¹H NMR: A quartet in the olefinic region.[7]

    • ¹⁹F NMR: Two distinct signals for the two trifluoromethyl groups.[7]

    • GC-MS (m/z): 289.9 [M]+[7]

The ratio of HI to HCl elimination is approximately 3:2.[6] The regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene.[8]

Proposed Reaction Mechanism

Caption: Proposed E2 mechanism for the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: Potassium hydroxide is corrosive and should be handled with care. Avoid contact with skin and eyes.

  • Exothermic Reaction: The addition of the potassium hydroxide solution is exothermic. Ensure slow, controlled addition to prevent a runaway reaction.

Troubleshooting

ProblemPossible CauseSolution
Low or no reactionInefficient stirringIncrease the stirring speed to ensure good mixing of the two phases.
Inactive catalystUse fresh tetrabutylammonium bromide.
Low-quality baseUse fresh, high-purity potassium hydroxide.
Formation of side productsReaction temperature too highMaintain the reaction at room temperature.
Prolonged reaction timeMonitor the reaction by ¹⁹F NMR and stop it upon completion.

Conclusion

This application note provides a detailed and reliable protocol for the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. By utilizing a phase-transfer catalysis system, this method allows for the efficient synthesis of a mixture of valuable fluorinated butenes. The resulting products can be readily separated and serve as versatile intermediates for the synthesis of a wide range of fluorinated compounds for various applications in the pharmaceutical and materials science industries.

References

  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • Dalal Institute. Elimination Reactions. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Wikipedia. (2023, November 11). Dehydrohalogenation. [Link]

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. [Link]

  • Halpern, M. (n.d.). Choosing a Catalyst for PTC Dehydrohalogenation. Phase Transfer Catalysis. [Link]

  • Karmakar, R., & Tlili, A. (2021). Synthesis of geminal chloro(iodo)alkanes via iododecarboxylation of α-chloroalkanoic acids. Communications Chemistry, 4(1), 1-8. [Link]

  • Ikematsu, Y., et al. (2018). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 14, 1436-1443. Supporting Information. [Link]

  • Southern Illinois University Edwardsville. (n.d.). Elimination Reactions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydrohalogenation of Haloalkanes. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Song, J., et al. (2022). Catalytic Hydrodifluoroalkylation of Unactivated Olefins. Organic Letters, 24(28), 5186-5191. [Link]

  • Britton, G. C. (1943). U.S. Patent No. 2,322,258. Washington, DC: U.S.
  • Ikematsu, Y., et al. (2018). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 14, 1436-1443. [Link]

  • Niu, D., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 144(12), 5367-5383. [Link]

  • Chemistry LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

Sources

Method

Application Notes and Protocols: 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene as a Versatile Intermediate for Advanced Fluorinated Compounds

An Application Guide for Researchers and Synthetic Chemists Abstract This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 2-chloro-1,1,1,4,4,4-hexafluor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Synthetic Chemists

Abstract

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, a pivotal intermediate in modern organofluorine chemistry. The unique electronic properties of this molecule, imparted by two trifluoromethyl groups flanking a chlorinated olefin, render it an exceptionally versatile building block. Its reactivity is characterized by an electron-deficient carbon-carbon double bond and a labile vinylic chlorine atom, making it amenable to a variety of transformations.[1] This document details its synthesis, critical safety protocols, and its application in key synthetic reactions, including nucleophilic vinylic substitution, radical-mediated additions, and elimination reactions. The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and rational optimization.

Core Characteristics and Safety Imperatives

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS 400-44-2) is a volatile, halogenated olefin that serves as a powerful synthon for introducing the hexafluorobutene moiety into target molecules.[1] Its utility is rooted in the strong electron-withdrawing nature of the two CF₃ groups, which polarizes the double bond and activates the vinylic chloride for displacement.[2]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 400-44-2[3]
Molecular Formula C₄HClF₆[3]
Molecular Weight 198.49 g/mol [3]
Boiling Point 33-34 °C[3]
Density ~1.502 g/cm³[4]
Critical Safety and Handling Protocols

The handling of fluorinated intermediates requires stringent adherence to safety protocols. 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is classified as a hazardous substance, acting as a skin and eye irritant and potentially causing respiratory irritation or drowsiness.[5][6][7]

  • Engineering Controls : All manipulations must be conducted within a certified, well-ventilated chemical fume hood to prevent inhalation of vapors.[1][4] An emergency safety shower and eyewash station must be immediately accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is recommended for larger-scale operations.[4][7]

    • Skin Protection : A flame-resistant lab coat and impervious gloves (e.g., nitrile or neoprene) are mandatory.[1][4]

    • Respiratory Protection : If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge for organic vapors should be used.[4]

  • Handling and Storage : Store containers tightly closed in a dry, cool, and well-ventilated area away from heat or ignition sources.[8] Avoid contact with incompatible materials such as strong oxidizing agents or bases.

  • Emergency Procedures :

    • Inhalation : Move the affected person to fresh air immediately. Seek medical attention if breathing is difficult.[1][4]

    • Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and copious amounts of water.[1][4]

    • Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present. Consult a physician immediately.[1][4]

Synthesis of the Intermediate: A Validated Protocol

A robust and common method for synthesizing 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene involves the dehydrohalogenation of a saturated precursor.[1][2] The following protocol details the synthesis from 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, which can be prepared by the addition of iodine monochloride to 1,1,1,4,4,4-hexafluoro-2-butene.[9]

G cluster_0 Synthesis Workflow start Start: 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane reagents Reagents: - Potassium Hydroxide (KOH) - Tetrabutylammonium Bromide (Bu₄NBr) - Water start->reagents Add to reaction Reaction Vessel: Vigorous stirring at room temperature reagents->reaction workup Workup: - Phase Separation - Washing with water reaction->workup Monitor until complete purification Purification: Fractional Distillation workup->purification product Product: (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene purification->product G CF₃-C(Cl)=CH-CF₃ CF₃-C(Cl)=CH-CF₃ Intermediate\n[CF₃-C(Cl)(Nu)-CH⁻-CF₃] Intermediate [CF₃-C(Cl)(Nu)-CH⁻-CF₃] CF₃-C(Cl)=CH-CF₃->Intermediate\n[CF₃-C(Cl)(Nu)-CH⁻-CF₃] 1. Nucleophile (Nu⁻) attack CF₃-C(Nu)=CH-CF₃ CF₃-C(Nu)=CH-CF₃ Intermediate\n[CF₃-C(Cl)(Nu)-CH⁻-CF₃]->CF₃-C(Nu)=CH-CF₃ 2. Elimination of Cl⁻

Caption: The Addition-Elimination mechanism for SNV reactions.

Protocol 2: Synthesis of a Fluorinated Vinyl Ether via SNV

This protocol provides a general method for synthesizing fluorinated vinyl ethers, which are valuable motifs in materials science and pharmaceuticals. The reaction of perfluoroolefins with alcohols in the presence of a base is a well-established method for creating fluorinated ethers. [10] Materials:

  • (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 eq)

  • Sodium ethoxide (NaOEt, 1.1 eq) or other sodium alkoxide

  • Anhydrous tetrahydrofuran (THF) or other polar aprotic solvent

  • Schlenk flask, syringe, magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere and cool to 0 °C using an ice bath.

  • Add a solution of sodium ethoxide in THF to the flask.

  • Slowly add 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene to the stirred alkoxide solution via syringe over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or distillation to yield the corresponding 2-ethoxy-1,1,1,4,4,4-hexafluoro-2-butene.

Causality and Validation:

  • Reagent and Solvent Choice : Sodium ethoxide provides a strong nucleophile (ethoxide). Anhydrous polar aprotic solvents like THF are ideal as they solvate the cation (Na⁺) without interfering with the nucleophile. The reaction is run under inert gas to prevent quenching of the highly basic alkoxide by atmospheric moisture.

  • Self-Validation : Successful synthesis is confirmed by comprehensive spectroscopic analysis. ¹H NMR will show new signals for the ethyl group. Crucially, ¹⁹F NMR provides a clean diagnostic, showing characteristic shifts for the CF₃ groups adjacent to the newly formed ether linkage. Mass spectrometry will confirm the expected molecular weight.

Radical Addition to the Double Bond

While nucleophilic attack at the carbon bearing the chlorine is common, the double bond itself can react, particularly under free-radical conditions. [11][12]This provides an alternative pathway to saturated, polyhalogenated compounds.

Protocol 3: Free-Radical Bromination

This protocol demonstrates the addition of bromine across the double bond, initiated by UV light, to form 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane. [9][13] Materials:

  • (E/Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 eq)

  • Bromine (Br₂, 1.05 eq)

  • An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)

  • Quartz reaction vessel or borosilicate flask

  • UV lamp (e.g., a mercury vapor lamp)

Procedure:

  • In a quartz or suitable glass reaction vessel, dissolve 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene in the chosen solvent.

  • Carefully add bromine to the solution. The mixture will likely be a reddish-brown color.

  • Irradiate the stirred solution with a UV lamp at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue irradiation until the solution becomes colorless or pale yellow.

  • Monitor for completion by GC-MS to ensure full conversion of the starting material.

  • Once complete, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the crude product.

  • Purify by distillation or chromatography to obtain pure 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane.

Causality and Validation:

  • Reaction Initiation : UV light provides the energy for the homolytic cleavage of the relatively weak Br-Br bond, generating bromine radicals which initiate the chain reaction. [12]This is a classic method for initiating radical halogenations.

  • Self-Validation : The product, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, is a saturated alkane. This will be evident in its ¹H and ¹⁹F NMR spectra, which will lack the characteristic signals of the starting olefin and show new signals corresponding to the saturated backbone. Mass spectrometry will confirm the addition of two bromine atoms.

Summary of Synthetic Applications

The protocols above highlight the dual reactivity of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, establishing it as a versatile node for accessing diverse fluorinated structures.

G cluster_0 Reaction Classes main 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene ether Fluorinated Vinyl Ether (e.g., R-O-C(CF₃)=CH-CF₃) main->ether Nucleophilic Vinylic Substitution (NaOR, THF) dibromo Saturated Polyhalide (e.g., CF₃-C(Cl)(Br)-CH(Br)-CF₃) main->dibromo Radical Addition (Br₂, hv) alkyne Hexafluoro-2-butyne (CF₃-C≡C-CF₃) main->alkyne Elimination (Strong Base, Heat)

Caption: Key transformations of the title intermediate.

Conclusion

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a high-value intermediate for the synthesis of complex fluorinated molecules. Its predictable reactivity allows for selective functionalization through nucleophilic substitution at the C-Cl bond or addition reactions at the C=C double bond. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery, agrochemicals, and materials science to leverage this powerful building block in their synthetic endeavors. Adherence to the detailed safety and handling procedures is paramount for the successful and safe implementation of this chemistry.

References

  • American Chemical Society. (2020). Hexafluoro-2-butene. Retrieved from ACS. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

  • Google Patents. (n.d.). WO2011084553A2 - Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene.
  • PubChem. (n.d.). (2E)-1,1,1,4,4,4-Hexafluoro-2-butene. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- (CAS 400-44-2). [Link]

  • Google Patents. (n.d.). WO2011119370A3 - Method for making hexafluoro-2-butene.
  • Journal of Fluorine Chemistry. (n.d.). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. [Link]

  • Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. [Link]

  • Semantic Scholar. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. [Link]

  • Joinpath. (n.d.). Material Safety Data Sheet - trans-1,1,1,4,4,4-Hexafluoro-2-butene. [Link]

  • Master Organic Chemistry. (2013). Free Radical Reactions – Chlorination of Methane. [Link]

  • Chemours. (n.d.). Fluorointermediate Products. [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. [Link]

Sources

Application

The Strategic Application of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in the Synthesis of Advanced Agrochemicals

Introduction: A Versatile Fluorinated Building Block In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has proven...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly successful approach.[1] Fluorinated motifs can significantly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients.[1] Within the arsenal of fluorinated building blocks available to the synthetic chemist, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene stands out as a highly reactive and versatile intermediate.[2] Its unique electronic structure, characterized by a carbon-carbon double bond flanked by two electron-withdrawing trifluoromethyl groups, renders the vinylic chloride highly susceptible to nucleophilic displacement.[2][3] This inherent reactivity makes it a valuable precursor for the construction of complex fluorinated molecules destined for agrochemical applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene in agrochemical synthesis. We will delve into the core reactivity, mechanistic principles, and provide a detailed, field-proven protocol for a representative nucleophilic vinylic substitution reaction, a cornerstone of its synthetic utility.

Core Directive: Understanding the Reactivity of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

The key to harnessing the synthetic potential of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene lies in understanding its susceptibility to nucleophilic vinylic substitution (SNV) .[2] The two trifluoromethyl (-CF3) groups exert a powerful electron-withdrawing inductive effect, polarizing the carbon-carbon double bond and creating a significant electron deficiency at the carbon atom bearing the chlorine.[3] This electrophilic character makes it an excellent substrate for attack by a wide range of nucleophiles.

The generally accepted mechanism for this transformation is a two-step addition-elimination pathway .[2][4]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient vinylic carbon, leading to the formation of a transient, negatively charged carbanionic intermediate.[2][4]

  • Elimination of the Leaving Group: The carbanionic intermediate then rapidly eliminates the chloride ion, a good leaving group, to restore the double bond and yield the final substituted product.[2][4]

This reactivity profile opens the door to the facile introduction of the 1,1,1,4,4,4-hexafluoro-2-buten-2-yl moiety into various molecular frameworks, a common strategy in the design of novel herbicides, fungicides, and insecticides.

Sources

Method

The Synthetic Versatility of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene: A Guide for the Modern Chemist

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene as a pivotal chemical building block. This h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene as a pivotal chemical building block. This halogenated olefin, characterized by its unique electronic properties stemming from two trifluoromethyl groups, serves as a versatile precursor for a wide array of fluorinated molecules. This document elucidates the synthesis of the title compound and details its application in key synthetic transformations, including nucleophilic vinylic substitution, palladium-catalyzed cross-coupling reactions, and its potential as a dienophile in cycloaddition reactions. Each section provides a theoretical framework, mechanistic insights, and detailed, actionable protocols to empower chemists in their research and development endeavors.

Introduction: The Unique Profile of a Fluorinated Olefin

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a halogenated olefin of significant interest in the field of organofluorine chemistry.[1] Its structure, featuring a reactive carbon-chlorine bond on a carbon-carbon double bond flanked by two electron-withdrawing trifluoromethyl (CF₃) groups, imparts a unique reactivity profile.[2] This distinct electronic nature makes it a valuable and versatile intermediate for the synthesis of a diverse range of fluorinated organic compounds.[1] The incorporation of fluorine-containing motifs, such as the one derived from this building block, is a widely employed strategy in medicinal chemistry and materials science to modulate properties like lipophilicity, metabolic stability, and binding affinity.[3]

This guide will delve into the practical applications of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, providing both the foundational knowledge and detailed experimental procedures necessary for its effective utilization in the laboratory.

Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

The most common and practical laboratory-scale synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene involves a two-step sequence: halogenation of a hexafluorobutene precursor followed by dehydrohalogenation.[2] A particularly effective method starts from the readily available 1,1,1,4,4,4-hexafluorobut-2-enes.

Halogenation-Dehydrohalogenation Cascade

A robust method for the synthesis of the title compound is the dehydroiodination of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1] This process typically yields a mixture of (E)- and (Z)-isomers.

Experimental Protocol: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene [4]

Materials:

  • 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Water (deionized)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane (1.0 equiv) with a solution of potassium hydroxide (1.3 equiv) in water.

  • Add tetrabutylammonium bromide (5 mol %) to the mixture to serve as a phase-transfer catalyst.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by GC-MS or ¹⁹F NMR spectroscopy.

  • The reaction results in the concurrent elimination of hydrogen iodide and hydrogen chloride, leading to the formation of a mixture of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes.

  • Upon completion, the organic layer is separated. The desired 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes can be isolated and purified from the iodo-olefin byproducts via fractional distillation.[4]

Data Presentation: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene
PrecursorReagentsCatalyst (Loading)SolventProductYield (%)Isomer Ratio (E/Z)
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneKOH (1.3 equiv)Bu₄NBr (5 mol %)Water2-chloro-1,1,1,4,4,4-hexafluoro-2-butene52~4:5
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneDBU (1.5 equiv)-Toluene2-chloro-1,1,1,4,4,4-hexafluoro-2-buteneModerateVaries

Yields and isomer ratios are dependent on specific reaction conditions and purification methods.

Visualization: Synthetic Workflow

Precursor 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane Reaction Dehydrohalogenation (Room Temperature) Precursor->Reaction Reagents KOH, Bu₄NBr, H₂O Reagents->Reaction Product 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (E/Z mixture) Reaction->Product Purification Distillation Product->Purification FinalProduct Purified Product Purification->FinalProduct

Synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Nucleophilic Vinylic Substitution: A Gateway to Functionalized Alkenes

The core reactivity of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is dominated by nucleophilic vinylic substitution (SₙV).[2] The potent electron-withdrawing nature of the two CF₃ groups renders the double bond electron-deficient and highly susceptible to attack by nucleophiles.

Mechanistic Rationale: The Addition-Elimination Pathway

The generally accepted mechanism for this transformation is the addition-elimination pathway.[2] In this two-step process, the nucleophile initially adds to the carbon atom bearing the chlorine, breaking the π-bond and forming a resonance-stabilized carbanionic intermediate. Subsequently, the chloride ion is eliminated, reforming the carbon-carbon double bond and yielding the substituted product.

Visualization: Nucleophilic Vinylic Substitution Mechanism

Reactants CF₃-C(Cl)=C(H)-CF₃ + Nu⁻ Intermediate [CF₃-C(Cl)(Nu)-C⁻(H)-CF₃] Carbanionic Intermediate Reactants->Intermediate Addition Product CF₃-C(Nu)=C(H)-CF₃ + Cl⁻ Intermediate->Product Elimination

Addition-Elimination Mechanism.
Applications and Protocols

This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing access to a diverse library of highly functionalized fluorinated alkenes.

General Protocol: Nucleophilic Vinylic Substitution with Amines

Materials:

  • 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

  • Primary or secondary amine (e.g., aniline, diethylamine) (1.0-1.2 equiv)

  • Aprotic solvent (e.g., THF, acetonitrile)

  • Optional: Non-nucleophilic base (e.g., triethylamine, DBU) (1.0-1.2 equiv)

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Dissolve 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv) in the chosen aprotic solvent in a round-bottom flask.

  • Add the amine (1.0-1.2 equiv) to the solution. If the amine salt is not desired as a byproduct, add a non-nucleophilic base (1.0-1.2 equiv) to scavenge the HCl formed.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction mixture can be worked up by washing with water to remove any salts.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

General Protocol: Nucleophilic Vinylic Substitution with Thiolates

Materials:

  • 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

  • Thiol (e.g., thiophenol) (1.0 equiv)

  • Base (e.g., sodium hydride, potassium carbonate) (1.1 equiv)

  • Aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 equiv) in the aprotic solvent.

  • Carefully add the base (1.1 equiv) at 0 °C to form the thiolate in situ.

  • Add 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv) to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

The vinylic chloride functionality of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the chlorinated position.

The Suzuki-Miyaura Coupling: A General Overview

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For a vinyl chloride substrate, the catalytic cycle generally proceeds through oxidative addition of the vinyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Visualization: Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L₂ PdII R-Pd(II)(Cl)L₂ Pd0->PdII Oxidative Addition PdII_B R-Pd(II)(R')L₂ PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R-R' PdII_B->Product RCl R-Cl (CF₃-C(Cl)=C(H)-CF₃) RCl->PdII RBOH2 R'-B(OH)₂ + Base RBOH2->PdII_B

Simplified Suzuki-Miyaura Catalytic Cycle.

General Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

Materials:

  • 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv)

  • Aryl or vinyl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Schlenk flask or sealed tube, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol %), and base (2.0-3.0 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Cycloaddition Reactions: Constructing Cyclic Scaffolds

The electron-deficient nature of the double bond in 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene suggests its potential as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7] This powerful pericyclic reaction allows for the stereospecific formation of six-membered rings.

The Diels-Alder Reaction: A Concerted Pathway

The Diels-Alder reaction is a concerted process where a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[8] The reaction is highly stereospecific, and the stereochemistry of the reactants is retained in the product. Electron-withdrawing groups on the dienophile generally accelerate the reaction with electron-rich dienes.

Prospective Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

  • Freshly cracked cyclopentadiene (excess)

  • Solvent (e.g., toluene, dichloromethane) or neat conditions

  • Sealed tube or high-pressure reactor

Procedure:

  • In a sealed tube, combine 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (1.0 equiv) with an excess of freshly cracked cyclopentadiene (2-5 equiv). The reaction can be run neat or in a minimal amount of solvent.

  • Seal the tube and heat the mixture. The reaction temperature may require optimization (e.g., 100-180 °C).

  • Monitor the formation of the cycloadduct by GC-MS or NMR spectroscopy.

  • After completion, cool the reaction mixture and remove the excess cyclopentadiene and solvent under reduced pressure.

  • The resulting bicyclic product can be purified by column chromatography or distillation.

Applications in Drug Discovery and Development

The introduction of fluorinated motifs into bioactive molecules is a cornerstone of modern drug design.[9] The trifluoromethyl group, in particular, can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] While direct examples of pharmaceuticals synthesized from 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene are not widely reported, the hexafluoroisopropylidene and related moieties accessible from this building block are of great interest. For instance, the products of nucleophilic substitution can be further elaborated to incorporate this fluorinated scaffold into more complex molecular architectures.

Safety and Handling

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a volatile and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS).

Conclusion

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a highly valuable and versatile building block in organofluorine chemistry. Its unique electronic properties facilitate a range of important synthetic transformations, including nucleophilic vinylic substitution, palladium-catalyzed cross-coupling, and cycloaddition reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this powerful reagent in their pursuit of novel fluorinated molecules for a wide array of applications, from pharmaceuticals to advanced materials.

References

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • PMC. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

  • Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]

  • bioRxiv. (2021). Engineering site-selective incorporation of fluorine into natural product analogs. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

  • YouTube. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. [Link]

  • Clutch Prep. (n.d.). Two different alkenes are obtained in the E2 elimination reaction.... [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides.... [Link]

  • Chemistry LibreTexts. (2014). 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]

  • University of Missouri. (1999). Reactions of Alkenes. [Link]

  • Webflow. (n.d.). Diels-Alder Reactions. [Link]

  • MDPI. (2024). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. [Link]

  • PMC. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides.... [Link]

  • Wiley Online Library. (n.d.). Emerging Fluorinated Motifs Synthesis, Properties, and Applications. [Link]

  • JACS. (n.d.). The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. [Link]

  • ScienceDirect. (2025). Toolbox for emerging fluorinated groups. [Link]

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

Welcome to the technical support center for the purification of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile fluorinated building block.

Introduction

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a key intermediate in the synthesis of various fluorinated compounds.[1] Its purification is critical to ensure the quality and reactivity of downstream products. This guide provides a comprehensive overview of purification methodologies, potential impurities, and troubleshooting strategies in a practical question-and-answer format.

Physical Properties of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

A thorough understanding of the physical properties of your target compound is fundamental to designing an effective purification strategy.

PropertyValueUnitSource
Molecular FormulaC₄HClF₆[2]
Molecular Weight198.49 g/mol [2]
Boiling Point33-34°C[2]
Density1.427g/cm³[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Initial Purification and Handling

Question 1: My crude 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene from a dehydrohalogenation synthesis is acidic. How should I handle this before proceeding with purification?

Answer:

This is a common and critical first step. Dehydrohalogenation reactions, particularly those involving reagents like potassium hydroxide (KOH), often leave residual acidic impurities such as hydrogen chloride (HCl) or, if applicable to the starting materials, hydrogen iodide (HI).[3] These acidic residues can cause degradation of your product and interfere with subsequent purification steps.

Recommended Protocol: Aqueous Quenching and Neutralization

  • Quenching: Carefully transfer your crude reaction mixture to a separatory funnel containing a cold, dilute aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃). Avoid strong bases as they can promote further reactions.

  • Washing: Gently shake the separatory funnel, periodically venting to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the neutralized acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove any remaining water and salts from the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent to obtain the crude, neutralized product ready for purification.

Causality: The aqueous wash neutralizes the acidic byproducts, converting them into water-soluble salts that are easily removed. The brine wash further facilitates the removal of water from the organic layer due to the high salt concentration.

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, especially for separating it from isomers and other volatile impurities.[1]

Question 2: I am observing poor separation of my product from impurities during fractional distillation. What are the likely causes and how can I improve the separation?

Answer:

Poor separation during fractional distillation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene often stems from the presence of close-boiling impurities, including its geometric isomers ((E) and (Z)) and potential byproducts from the synthesis. The boiling point of the target compound is approximately 33-34°C.[2]

Troubleshooting Steps:

  • Identify the Impurities: Before optimizing the distillation, it is crucial to identify the impurities. A GC-MS analysis of your crude material is highly recommended. A common byproduct from the synthesis involving 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane is 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes.[3][4] The precursor to this impurity, 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, has a boiling point of 112°C, suggesting the iodo-alkene impurity will have a significantly higher boiling point than your desired product, making separation by distillation feasible.[4]

  • Optimize Your Fractional Distillation Setup:

    • Fractionating Column: For separating close-boiling compounds, a simple distillation setup is insufficient. You must use a fractionating column with a high number of theoretical plates. A Vigreux column is a good starting point, but for more challenging separations, a packed column (e.g., with Raschig rings or metal sponge) will provide better efficiency.

    • Column Insulation: The low boiling point of the product makes it susceptible to premature condensation. Insulate your fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.

    • Heating Rate: Heat the distillation flask slowly and steadily to establish a smooth boil. Overheating can lead to "bumping" and carry less volatile components into the distillate.

    • Reflux Ratio: Maintain a high reflux ratio. This means allowing more of the condensed vapor to return to the column rather than being collected as distillate. This increases the number of vaporization-condensation cycles and improves separation.

dot

PurificationWorkflow Crude Crude Product (with acidic impurities) Quench Aqueous Wash (e.g., NaHCO3) Crude->Quench Neutralization Dry Drying (e.g., MgSO4) Quench->Dry Water Removal Distill Fractional Distillation Dry->Distill Separation Pure Pure Product (>97%) Distill->Pure Collect at ~33-34°C Impurities High-Boiling Impurities (e.g., iodo-alkenes) Distill->Impurities Residue

Caption: General workflow for the purification of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Question 3: I suspect I have a mixture of (E) and (Z) isomers. Can I separate them by fractional distillation?

Answer:

Experimental Approach:

  • Analytical Confirmation: First, confirm the presence of both isomers using GC-MS. The two isomers should appear as distinct peaks with very similar mass spectra but different retention times.

  • High-Efficiency Fractional Distillation: Use a highly efficient fractional distillation setup as described in the previous answer (packed column, insulation, slow heating, high reflux ratio).

  • Careful Fraction Collection: Monitor the temperature at the head of the column closely. Collect the initial fraction that comes over at the lower temperature, which is expected to be enriched in one isomer. As the temperature begins to rise, switch to a new collection flask to isolate the intermediate fraction. Finally, collect the fraction that distills at the higher, stable temperature, which should be enriched in the other isomer.

  • Purity Analysis: Analyze each collected fraction by GC-MS to determine the isomeric purity.

Advanced Purification and Analysis

Question 4: Fractional distillation is not providing the desired purity. Are there other purification methods I can use?

Answer:

For very high purity requirements or when dealing with azeotropes, more advanced techniques may be necessary.

  • Preparative Gas Chromatography (Prep GC): This is a powerful technique for separating volatile compounds with very close boiling points. The crude mixture is injected onto a GC column, and the separated components are collected as they elute.

    Recommended Starting Parameters for Preparative GC:

ParameterRecommendationRationale
Column A polar stationary phase, such as one based on polyethylene glycol (WAX) or a cyanopropylphenyl phase.These phases provide different selectivity based on polarity and can effectively separate isomers.
Column Dimensions Longer columns (e.g., 30-60 m) with a wider internal diameter (e.g., 0.53 mm) and thicker film (e.g., 1-5 µm).Provides higher resolution and sample capacity.
Carrier Gas Helium or Hydrogen.
Oven Program Start at a low temperature (e.g., 30°C) and use a slow ramp rate (e.g., 2-5°C/min).Optimizes separation of volatile components.
  • Azeotropic or Extractive Distillation: If your compound forms an azeotrope with an impurity (a mixture with a constant boiling point), simple fractional distillation will not be effective. In such cases, azeotropic or extractive distillation may be employed. This involves adding an "entrainer" or "solvent" that selectively alters the relative volatilities of the components, breaking the azeotrope. The selection of an appropriate entrainer is complex and often requires experimental screening or thermodynamic modeling.[7]

Question 5: How can I confidently assess the purity of my final product?

Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for assessing the purity of volatile compounds like 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Recommended GC-MS Analytical Method:

ParameterRecommendation
GC Column A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow of 1 mL/min.
Injector Temperature 200°C
Oven Program Initial temperature of 35°C (hold for 5 minutes), then ramp at 10°C/min to 200°C.
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of 40-300 amu.

dot

GC_Analysis cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (200°C) Column GC Column (e.g., DB-5ms) Injector->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Separated Analytes Oven Oven (Temp Program) MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Purity Assessment) Detector->Data Sample Purified Sample Sample->Injector

Caption: Schematic of a typical GC-MS system for purity analysis.

Safety Precautions

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a flammable and potentially toxic chemical.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and chemical-resistant gloves.[6]

References

  • Kirij, N. V., et al. (2022). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. RSC Advances, 12(10), 5983-5991. [Link]

  • American Chemical Society. (2020). Hexafluoro-2-butene. [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

  • Julka, V., & O'Young, L. (2009). Selecting Entrainers for Azeotropic Distillation. Chemical Engineering Progress, 105(3), 47-53. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (CFCl=C(CF₃)₂). As a critical fluorinated b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (CFCl=C(CF₃)₂). As a critical fluorinated building block, its purity is paramount for subsequent applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on impurity identification and mitigation.

Troubleshooting Guide: Identifying and Mitigating Impurities

This section addresses specific issues you may encounter during the synthesis and analysis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Scenario 1: My reaction crude, analyzed by ¹⁹F NMR, shows more peaks than expected for the (E) and (Z) isomers of the product.

Potential Problem: Presence of unreacted starting materials, intermediates, or side-reaction products.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks in ¹⁹F NMR.

Detailed Analysis and Solutions:

  • Unreacted Starting Material:

    • Identification: The most common starting material for dehydrohalogenation is a saturated precursor like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane.[1] Acquire a ¹⁹F NMR spectrum of your starting material and compare it to the crude reaction mixture.

    • Mitigation:

      • Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress at regular intervals using TLC or a fast analytical technique.

      • Optimize Base Stoichiometry: Ensure at least a stoichiometric amount of a suitable base (e.g., potassium hydroxide) is used. An excess may be required to drive the reaction to completion.[1]

      • Improve Mixing: In biphasic reactions (e.g., using aqueous KOH), vigorous stirring is crucial. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), can significantly enhance the reaction rate.[1]

  • Iodinated Byproduct (2-iodo-1,1,1,4,4,4-hexafluoro-2-butene):

    • Formation Mechanism: During the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane, elimination of HCl can occur concurrently with the desired HI elimination, leading to the formation of the corresponding iodo-alkene.[1]

    • Identification: This byproduct will also exist as (E) and (Z) isomers, each giving rise to distinct signals in the ¹⁹F NMR spectrum. These can be identified by comparing the obtained spectrum with literature data or by synthesizing a standard.

    • Mitigation:

      • Choice of Base and Solvent: The choice of base and solvent system can influence the selectivity of elimination. For instance, using organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Hünig's base (N,N-diisopropylethylamine) in an organic solvent like diethyl ether or dimethoxyethane has been reported to favor the formation of the desired chloro-alkene.[1]

      • Purification: The desired 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene can be separated from the higher-boiling iodinated byproduct by fractional distillation.[1]

  • Intermediates from Multi-Step Syntheses:

    • Identification: If you are following a multi-step route, for example, from hexachlorobutadiene, incomplete conversion at any stage will result in the presence of intermediates like (E/Z)-2,3-dichlorohexafluoro-2-butene or 1,1,1,4,4,4-hexafluoro-2-butyne in your final product.[2]

    • Mitigation: Each step of the synthesis should be optimized for maximum conversion. Purification of intermediates before proceeding to the next step is highly recommended.

Scenario 2: My GC-MS analysis shows two major peaks with the same mass, but I am unsure which is the (E) and which is the (Z) isomer.

Potential Problem: Difficulty in assigning stereochemistry based solely on mass spectrometry data.

Troubleshooting Workflow:

Caption: Isomer assignment using ¹⁹F NMR.

Detailed Analysis and Solution:

  • ¹⁹F NMR Spectroscopy is Key: While GC can separate the (E) and (Z) isomers, mass spectrometry alone is generally insufficient for definitive stereochemical assignment as the fragmentation patterns are often very similar. ¹⁹F NMR spectroscopy is the most reliable method for this purpose.

  • Utilizing the ⁵JFFcis Coupling Constant: The key to distinguishing the isomers lies in the five-bond fluorine-fluorine coupling constant (⁵JFFcis) between the two trifluoromethyl (CF₃) groups.

    • For the (Z)-isomer , the two CF₃ groups are on the same side of the double bond (cis), resulting in a very small or negligible coupling constant (approximately 0 Hz). This will appear as a sharp quartet (due to coupling with the other CF₃ group, which is not directly visible in a proton-decoupled spectrum but influences the multiplicity).

    • For the (E)-isomer , the two CF₃ groups are on opposite sides of the double bond (trans), leading to a measurable coupling constant of around 11 Hz.[1] This will appear as a quartet of quartets (or a more complex multiplet depending on other couplings).

Experimental Protocol: ¹⁹F{¹H} NMR for Isomer Identification

  • Sample Preparation: Dissolve a small amount of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum (¹⁹F{¹H}) to simplify the signals by removing proton-fluorine couplings.

  • Data Analysis:

    • Identify the two sets of signals corresponding to the two isomers.

    • Measure the coupling constants for each signal. The signal with a ⁵JFFcis of approximately 11 Hz corresponds to the (E)-isomer, while the signal with a ⁵JFFcis near 0 Hz corresponds to the (Z)-isomer.

Scenario 3: My product is contaminated with a significant amount of the undesired (E) isomer, but I need the (Z) isomer.

Potential Problem: The reaction conditions favor the formation of the thermodynamically more stable (E) isomer, or an equilibrium is established.

Troubleshooting and Optimization:

  • Impact of Reaction Conditions: The ratio of (E) to (Z) isomers can be influenced by the reaction conditions.

    • Base and Solvent: The choice of base and solvent can affect the stereoselectivity of the elimination reaction. Experiment with different bases (e.g., KOH, t-BuOK, DBU) and solvents (e.g., water, ethanol, THF) to determine the optimal conditions for maximizing the desired isomer.

    • Temperature: Reaction temperature can also play a role in stereoselectivity. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically favored product.

  • Isomerization: It may be possible to isomerize the undesired (E)-isomer to the desired (Z)-isomer. This can sometimes be achieved through photochemical methods (UV irradiation) or by using a suitable catalyst.

  • Purification: If a mixture of isomers is unavoidable, separation can be attempted.

    • Distillation: Due to their slightly different boiling points, careful fractional distillation may enrich one isomer over the other.

    • Preparative Gas Chromatography (Prep-GC): For high-purity samples on a smaller scale, preparative GC is a viable option.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene?

A1: The most common impurities depend on the synthetic route.

  • From dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane:

    • (E)- and (Z)-isomers of the product.

    • Unreacted starting material.

    • (E)- and (Z)-isomers of 2-iodo-1,1,1,4,4,4-hexafluorobut-2-ene.[1]

  • From hexachlorobutadiene:

    • Incompletely reacted intermediates from each step, such as (E/Z)-2,3-dichlorohexafluoro-2-butene and 1,1,1,4,4,4-hexafluoro-2-butyne.[2]

Q2: How can I purify my final product?

A2: The primary method for purifying 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is fractional distillation .[1] Due to the volatility of the product and potential impurities, a well-controlled distillation setup is essential. For separating isomers or closely boiling impurities, a column with high theoretical plates may be necessary. For small-scale, high-purity requirements, preparative gas chromatography (Prep-GC) can be employed.

Q3: My GC-MS of a fluorinated compound doesn't show a clear molecular ion peak. How can I confirm the molecular weight?

A3: This is a common issue with electron ionization (EI) mass spectrometry of fluorinated compounds. The high energy of EI often leads to extensive fragmentation and a weak or absent molecular ion peak.

  • Softer Ionization Techniques: Consider using a mass spectrometer with a softer ionization source, such as Chemical Ionization (CI) or Field Ionization (FI) , which are more likely to produce a prominent molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement of the fragment ions, which can be used to deduce the elemental composition of the fragments and, by extension, the parent molecule.

  • NMR Spectroscopy: A combination of ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information that can be used to confirm the identity and molecular weight of your compound.

Q4: What are the expected GC-MS fragmentation patterns for 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene?

A4: While a detailed fragmentation pattern would require experimental data, some general predictions can be made based on the structure and common fragmentation pathways of halogenated and fluorinated compounds:

  • Loss of a Chlorine Atom: A prominent peak corresponding to the loss of a chlorine radical ([M-Cl]⁺) is expected.

  • Loss of a Trifluoromethyl Radical: A peak corresponding to the loss of a CF₃ radical ([M-CF₃]⁺) is also likely.

  • Cleavage of the C-C Double Bond: Fragmentation at the double bond can lead to smaller fluorinated and chlorinated ions.

  • Isotope Peaks: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (if observed) and other chlorine-containing fragments.

Table 1: Summary of Common Impurities and Identification Methods

ImpurityFormation PathwayRecommended Identification Technique(s)Key Diagnostic Feature(s)
(E)-2-chloro-1,1,1,4,4,4-hexafluoro-2-buteneCo-product of synthesis¹⁹F NMR⁵JFFcis ≈ 11 Hz
(Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-buteneCo-product of synthesis¹⁹F NMR⁵JFFcis ≈ 0 Hz
2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutaneUnreacted starting material¹⁹F NMR, GC-MSComparison with starting material spectrum; Higher MW
2-iodo-1,1,1,4,4,4-hexafluorobut-2-eneSide-reaction in dehydrohalogenation¹⁹F NMR, GC-MSDistinct NMR signals; Higher MW with iodine isotope pattern
(E/Z)-2,3-dichlorohexafluoro-2-buteneIncomplete reaction intermediateGC-MS, ¹⁹F NMRMW corresponding to C₄Cl₂F₆
1,1,1,4,4,4-hexafluoro-2-butyneIncomplete reaction intermediateGC-MS, ¹⁹F NMRMW corresponding to C₄F₆

References

  • Kirij, N. V., Filatov, A. A., Yagupolskii, Yu. L., Peng, S., & Jackson, A. (2022). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 18, 253–262. [Link]

  • Wang, X., et al. (2018). Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. Journal of Fluorine Chemistry, 216, 53-57. [Link]

Sources

Optimization

Technical Support Guide: Overcoming Challenges in the Distillation of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene Isomers

Welcome to the technical support center for the purification of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene. This guide is designed for researchers, chemists, and engineers encountering challenges in separating the (E) and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene. This guide is designed for researchers, chemists, and engineers encountering challenges in separating the (E) and (Z) geometric isomers of this versatile fluorinated building block. Synthesis of this compound typically yields a mixture of isomers, and their separation is critical for applications where isomeric purity is paramount.[1][2]

Conventional distillation, while a fundamental separation technique, often proves insufficient for these isomers due to their similar physicochemical properties and the potential for azeotrope formation. This document provides a structured approach to troubleshooting common distillation problems and outlines advanced strategies to achieve high-purity separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the distillation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene isomer mixtures.

Q1: Why is my fractional distillation column providing poor separation of the (E) and (Z) isomers?

A: The primary challenge stems from the very close boiling points of the (E) and (Z) isomers. While specific, verified boiling points for each chlorinated isomer are not widely published, geometric isomers of halogenated alkenes often exhibit minimal differences in vapor pressure, leading to a low relative volatility (α). A low α value requires a distillation column with a very high number of theoretical plates (high efficiency) and a high reflux ratio to achieve separation, which may not be feasible with standard laboratory equipment.

Q2: I'm observing a constant boiling point during distillation, but GC analysis of the distillate shows it's still a mixture of isomers. What is happening?

A: This is a classic indicator of an azeotrope. An azeotrope is a mixture of two or more liquids whose composition cannot be changed by simple distillation.[3] The mixture boils at a constant temperature, and the vapor has the same composition as the liquid. The isomers may be forming a homoazeotrope (an azeotrope with each other) or, more commonly, a heteroazeotrope with a co-boiling impurity from the synthesis, such as a residual solvent or byproduct. The unchlorinated analog, (Z)-1,1,1,4,4,4-hexafluoro-2-butene, is known to form azeotrope-like compositions with various substances, including alcohols and other halogenated olefins, making this a highly probable cause.[4]

Q3: How can I experimentally confirm that my isomer mixture forms an azeotrope?

A: A definitive method is to perform a vapor-liquid equilibrium (VLE) study. However, a simpler approach is pressure-swing distillation. If the mixture is azeotropic, changing the distillation pressure will often shift the azeotropic composition.[5] If you re-distill the constant-boiling mixture at a significantly different pressure (e.g., under vacuum or at elevated pressure) and the composition of the new constant-boiling distillate changes, you have confirmed a pressure-sensitive azeotrope.

Q4: My crude product is contaminated with other halogenated compounds from the synthesis. How does this impact the distillation?

A: Synthetic byproducts can severely complicate purification. As noted in synthesis protocols, dehydrohalogenation can be non-selective, leading to impurities.[1] These impurities can form their own azeotropes (binary or ternary) with one or both of your target isomers. This can lead to unexpected co-distillation, where an impurity distills with your product at a temperature different from the boiling point of any single component. Thorough characterization of the crude mixture by GC-MS is essential before attempting a multi-plate fractional distillation.

Q5: What are the physical properties of the isomers that are relevant for distillation?

A: The most critical property is the normal boiling point. While data for the individual chlorinated isomers is scarce, we can infer the challenge by looking at the well-characterized unchlorinated parent compounds.

CompoundIsomerBoiling Point (°C)
1,1,1,4,4,4-Hexafluoro-2-butene(Z)- / cis-33.0 - 33.5
1,1,1,4,4,4-Hexafluoro-2-butene(E)- / trans-7.5 - 9.0
2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene Mixture 33 - 36

Sources:[6][7][8][9]

The data shows a significant boiling point difference (~25°C) for the unchlorinated isomers, suggesting they are separable by standard distillation. However, the boiling point of the chlorinated mixture is very close to that of the pure (Z)-isomer of the parent compound. This suggests the chlorinated isomers likely have much closer boiling points, making their separation significantly more challenging.

Section 2: In-Depth Troubleshooting Guides

If the FAQs have helped identify your problem, these guides provide detailed, actionable protocols to resolve it.

Guide 2.1: Diagnosing the Separation Challenge

Before attempting advanced techniques, it's crucial to correctly diagnose the root cause of poor separation. This workflow helps guide your decision-making process.

G start Start: Poor Isomer Separation check_efficiency Is column efficiency high? (>20 theoretical plates, appropriate packing) start->check_efficiency check_bp Does the mixture boil at a constant temperature? check_efficiency->check_bp Yes optimize_frac Low efficiency is the cause. Optimize Fractional Distillation. check_efficiency->optimize_frac No azeotrope Azeotrope is likely. Proceed to Guide 2.2. check_bp->azeotrope Yes close_bp Isomers are close-boiling. Increase column efficiency or proceed to Guide 2.2. check_bp->close_bp No (boiling range observed)

Figure 1. Troubleshooting Decision Tree for Isomer Separation.
Guide 2.2: Advanced Separation Protocols for Azeotropic or Close-Boiling Mixtures

When conventional distillation fails, specialized techniques are required. These methods work by altering the relative volatilities of the components.

Causality & Principle: Extractive distillation introduces a third component, a high-boiling solvent (entrainer), to the mixture.[10] This solvent selectively interacts with one of the isomers (e.g., through dipole-dipole interactions), reducing its vapor pressure and thereby increasing the relative volatility of the other isomer. This allows the previously inseparable mixture to be separated in a distillation column. The choice of solvent is critical; it must be miscible, non-reactive, and easily separable from the other components in a second distillation column.

Experimental Protocol: Solvent Screening & System Setup

  • Solvent Selection:

    • Hypothesis: The (Z)-isomer is generally more polar than the (E)-isomer. A polar, aprotic solvent is likely to interact more strongly with the (Z)-isomer.

    • Candidates: Based on literature for separating similar halogenated or unsaturated compounds, consider solvents like N-methylpyrrolidone (NMP), sulfolane, or dimethylformamide (DMF).[11] Novel bio-based solvents like Cyrene™ have also shown promise in separating olefin/paraffin mixtures.[11]

    • Verification: Use vapor-liquid equilibrium (VLE) data or simulation software (e.g., Aspen Plus) to model the ternary system with your chosen solvent and confirm that it breaks the azeotrope or increases relative volatility.

  • Process Workflow:

    • The process requires two distillation columns.

    • Column 1 (Extractive Column): The isomer mixture is fed into the middle of the column. The entrainer is fed several trays above the isomer feed point to ensure it flows down and interacts with the liquid phase. The more volatile isomer (likely E-isomer) exits as the overhead product. The column bottoms consist of the less volatile isomer (likely Z-isomer) and the solvent.

    • Column 2 (Solvent Recovery): The bottoms from the first column are fed to a second column. Due to the large boiling point difference between the isomer and the solvent, they are easily separated. The pure Z-isomer is collected as the overhead product, and the solvent is recovered from the bottom and recycled back to the first column.

G cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column col1 Extractive Column col2 Solvent Recovery Column col1->col2 Bottoms (Z-Isomer + Solvent) product_E Pure (E)-Isomer (Overhead) col1->product_E product_Z Pure (Z)-Isomer (Overhead) col2->product_Z solvent_recycle Recycled Solvent col2->solvent_recycle feed Isomer Feed (E+Z) feed->col1 solvent_in Solvent (Entrainer) solvent_in->col1 solvent_recycle->solvent_in

Figure 2. General Workflow for Extractive Distillation.

Self-Validation: Monitor the overhead product from Column 1 by GC. A successful separation will show a significant enrichment of a single isomer. The overhead product of Column 2 should be the other isomer in high purity.

Section 3: References

  • American Chemical Society. (2020, July 14). Hexafluoro-2-butene. ACS. [Link]

  • Chemical Point. (n.d.). 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]

  • Unknown Source. (n.d.). trans-1,1,1,4,4,4-Hexafluoro-2-butene/HFO-1336mzz(E). [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butene, 2-chloro-1,1,1,4,4,4-hexafluoro- (CAS 400-44-2). [Link]

  • PubChem. (n.d.). (2E)-1,1,1,4,4,4-Hexafluoro-2-butene. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2002022528A1 - Separation of hydrocarbons by extractive distillation.

  • Google Patents. (n.d.). US9592413B2 - Azeotrope-like compositions of cis-1,1,1,4,4,4-hexafluoro-2-butene.

  • MPG.PuRe. (n.d.). Optimal Solvent Design for Extractive Distillation Processes. [Link]

  • ResearchGate. (2015, August 7). Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Bio-based solvents as entrainers for extractive distillation in aromatic/aliphatic and olefin/paraffin separation. [Link]

  • IS MUNI. (n.d.). Azeotropic Data for Binary Mixtures. [Link]

  • University of Twente Research Information. (2021, December 1). Solvent pre-selection for extractive distillation using infinite dilution activity coefficients and the three-component Margules equation. [Link]

  • NIST Technical Series Publications. (2023, February 8). A Helmholtz Energy Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R-1336mzz(E)]. [Link]

  • NIST Technical Series Publications. (n.d.). Separation of hydrocarbons by azeotropic distillation. [Link]

  • PubChem. (n.d.). cis-1,1,1,4,4,4-Hexafluoro-2-butene. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

preventing byproduct formation in hexafluoro-2-butyne synthesis

An invaluable yet challenging electrophilic alkyne, hexafluoro-2-butyne (HFB), is a critical building block in synthesizing advanced materials and pharmaceuticals. However, its synthesis is often plagued by the formation...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable yet challenging electrophilic alkyne, hexafluoro-2-butyne (HFB), is a critical building block in synthesizing advanced materials and pharmaceuticals. However, its synthesis is often plagued by the formation of stubborn byproducts that compromise yield and purity. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs to navigate the complexities of HFB synthesis and minimize byproduct formation.

As Senior Application Scientists, we have designed this guide to be a practical, field-tested resource. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity HFB.

Troubleshooting Guide: Isolating and Eliminating Byproducts

This section addresses specific, common issues encountered during the synthesis of hexafluoro-2-butyne. We diagnose the probable causes and provide actionable, step-by-step protocols to rectify the problems.

Issue 1: Significant Presence of Hydrodechlorination Byproducts (e.g., CF₃CH=CClCF₃)

Symptoms:

  • GC-MS analysis shows a significant peak corresponding to a mass of a partially hydrogenated and chlorinated species.

  • Reduced yield of the desired alkyne, CF₃C≡CCF₃.

  • Difficult purification due to close boiling points of the byproduct and starting material.

Root Cause Analysis: This issue is most prevalent in dehalogenation reactions of precursors like CF₃CCl=CClCF₃. The use of a protic solvent (like ethanol) in conjunction with a reducing agent (like zinc) provides a hydrogen source, leading to competitive hydrodechlorination instead of the desired double-elimination to form the alkyne.[1] This pathway is a well-documented side reaction in similar systems.[1]

Preventative & Corrective Protocol: Catalytic Dehalogenation with a Halogen Acceptor

The key to preventing hydrodechlorination is to eliminate any source of hydrogen in the reaction system. A robust method is to use a catalyst that transfers the halogen from the starting material to a "halogen acceptor" molecule.[2]

Experimental Protocol:

  • Reactor Setup: Assemble a gas-phase reactor system, typically a tube furnace, with appropriate temperature and flow rate controls. The reactor should be constructed from materials resistant to corrosion by halogens at high temperatures (e.g., nickel or Hastelloy).

  • Catalyst Packing: Pack the reactor tube with a supported copper(II) chloride (CuCl₂) catalyst. A suitable catalyst could be 10-25 wt% CuCl₂ on a silica or alumina support.

  • Reagent Preparation:

    • Ensure the starting material, CF₃CCl=CClCF₃, is free from moisture and protic impurities.

    • Select a halogen acceptor that is not hydrogen. Carbon monoxide (CO) is an excellent choice as it converts to phosgene (COCl₂), a volatile byproduct that is easily separated.[1] Ethylene is another option, which would form 1,2-dichloroethane.

  • Reaction Execution:

    • Heat the reactor to the target temperature, typically in the range of 250-350°C.

    • Introduce the vaporized CF₃CCl=CClCF₃ and the halogen acceptor (e.g., CO in a 1:1 molar ratio) into the reactor using mass flow controllers.

    • The effluent gas stream will contain the desired hexafluoro-2-butyne, the halogenated acceptor (e.g., phosgene), and any unreacted starting material.

  • Product Isolation:

    • Cool the effluent stream in a series of cold traps. Hexafluoro-2-butyne has a boiling point of -25°C and will condense in a trap cooled with dry ice/acetone.[3] Phosgene (BP: 8°C) will also be trapped.

    • Carefully perform a fractional distillation of the condensed liquids to separate the pure hexafluoro-2-butyne from the halogenated acceptor and any residual starting material.

Issue 2: Incomplete Fluorination/Halogen Exchange

Symptoms:

  • Presence of multiple chlorinated and fluorinated intermediates (e.g., hexachlorobutadiene, and various chlorofluorobutadienes) in the final product mixture.

  • Low conversion of the starting material, typically hexachlorobutadiene.

Root Cause Analysis: This problem is characteristic of the synthesis route involving the reaction of hexachlorobutadiene with a fluoride source like potassium fluoride (KF).[4][5] The reaction proceeds through a series of sequential chlorine-to-fluorine substitutions. Incomplete reaction can be due to:

  • Insufficiently reactive KF (e.g., due to large particle size or moisture).

  • Suboptimal reaction temperature or time.

  • Poor mixing in a heterogeneous reaction mixture.

Preventative & Corrective Actions:

  • Activate the Fluoride Source: Potassium fluoride must be anhydrous and have a high surface area. It is best practice to spray-dry the KF or grind it finely and dry it under a high vacuum at >150°C for several hours before use.

  • Optimize Reaction Conditions:

    • Temperature: The reaction requires controlled heating. Monitor the temperature closely and ensure it is maintained within the optimal range determined through small-scale trials.

    • Solvent: While the reaction can be run neat, using a high-boiling polar aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) can improve the solubility of KF and enhance the reaction rate.

    • Time: Ensure sufficient reaction time for the exchange to go to completion. Monitor the reaction progress by taking aliquots (if feasible) and analyzing them by GC.

  • Ensure Efficient Mixing: Vigorous mechanical stirring is crucial to maintain contact between the solid KF and the liquid hexachlorobutadiene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for hexafluoro-2-butyne?

A: There are several established methods for preparing HFB.[5] The most common include:

  • Dehalogenation: Starting from a halogenated precursor like CF₃CCl=CClCF₃ and removing the halogens, often with a catalyst and a halogen acceptor.[1][2]

  • Fluorination of Acetylenedicarboxylic Acid: Using a strong fluorinating agent like sulfur tetrafluoride (SF₄) to replace the carboxylic acid groups with trifluoromethyl groups.[4][5]

  • Halogen Exchange: Reacting hexachlorobutadiene with potassium fluoride (KF) to substitute chlorine atoms with fluorine.[4]

  • Isomerization: The isomerization of hexafluorobutadiene to HFB can be achieved using a strong Lewis acid catalyst.[4]

Q2: I am considering the SF₄ fluorination of acetylenedicarboxylic acid. What are the major challenges and byproducts?

A: The reaction of acetylenedicarboxylic acid with SF₄ is effective but presents significant challenges. SF₄ is a highly toxic and corrosive gas that requires specialized handling equipment.[6][7] The reaction itself is highly exothermic and generates hydrogen fluoride (HF) as a byproduct, creating a very acidic and corrosive environment.[8]

Potential byproducts arise from incomplete reaction, leading to acyl fluorides (CF₃C≡CCOF) or other partially fluorinated species. Controlling the stoichiometry of SF₄ and maintaining a precise temperature profile are critical to maximizing the yield of the desired trifluoromethyl groups and preventing side reactions.[8]

Q3: How can I effectively monitor the purity of my hexafluoro-2-butyne product?

A: Gas chromatography (GC) is the most effective method for monitoring both the reaction progress and the final product purity. Coupling the GC to a mass spectrometer (GC-MS) is ideal for identifying the chemical structure of any byproducts.[9] For quantitative analysis, a GC with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD) can be used, with calibration against a known standard if available.

Q4: My synthesis involves the isomerization of hexafluorobutadiene. What is the most likely impurity?

A: In this specific route, the most probable impurity is unreacted hexafluorobutadiene. The reaction is an equilibrium process, and driving it to completion requires careful selection of the Lewis acid catalyst and optimization of reaction conditions. A patent focused on the purification of hexafluorobutadiene actually describes methods to remove hexafluoro-2-butyne as an impurity, highlighting the close relationship between these two isomers.[9] Purification can be achieved by fractional distillation or potentially by using selective adsorbents like molecular sieves.[9]

Visualizations and Data

Synthesis Route Comparison
Synthesis RouteStarting MaterialsCommon ByproductsKey Prevention Strategy
Catalytic DehalogenationCF₃CCl=CClCF₃, Halogen Acceptor (e.g., CO)Hydrodechlorination products (if H-source present), Halogenated acceptor (e.g., COCl₂)Use of a non-hydrogen halogen acceptor and a suitable catalyst.[1][2]
SF₄ FluorinationAcetylenedicarboxylic Acid, SF₄Partially fluorinated species (acyl fluorides), HF, SO₂Strict stoichiometric and temperature control; use of HF-resistant equipment.[8]
Halogen ExchangeHexachlorobutadiene, KFIncompletely substituted chlorofluorobutadienesUse of activated, anhydrous KF; optimized temperature and reaction time.[4][5]
IsomerizationHexafluorobutadieneResidual starting material (hexafluorobutadiene)Effective Lewis acid catalyst; optimization of conditions to drive equilibrium.[4]
Troubleshooting Logic for Dehalogenation Reactions

G start Reaction Complete. Analyze Crude Product by GC-MS check_byproduct Is CF3CH=CXCF3 byproduct present? start->check_byproduct cause Root Cause: Hydrogen source present (e.g., protic solvent, H2). check_byproduct->cause Yes success High Purity Hexafluoro-2-butyne check_byproduct->success No fail Other Byproducts Detected check_byproduct->fail solution Corrective Action: Switch to Catalytic Dehalogenation with a Halogen Acceptor (e.g., CO). cause->solution solution->success

Caption: Decision tree for troubleshooting hydrodechlorination byproducts.

Workflow for Byproduct Prevention via Catalytic Dehalogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_catalyst 1. Pack Reactor with CuCl2 Catalyst prep_reagents 2. Prepare Anhydrous CF3CCl=CClCF3 & CO prep_catalyst->prep_reagents react 3. Heat Reactor (250-350°C) & Flow Reagents prep_reagents->react isolate 4. Condense Effluent in Cold Trap (-78°C) react->isolate purify 5. Fractional Distillation of Condensate isolate->purify product Pure HFB purify->product

Caption: Recommended workflow for clean hexafluoro-2-butyne synthesis.

References

  • Wikipedia. (n.d.). Hexafluoro-2-butyne. Retrieved January 23, 2026, from [Link]

  • Nappa, M. J., & Sievert, A. C. (2019). Process for the preparation of hexafluoro-2-butyne. (EP 2571836 B2). European Patent Office. Retrieved January 23, 2026, from [Link]

  • Legnani, L., & Morandi, B. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phtalocyanine.
  • Correa, R. J., & Lee, E. (2006). Purification of hexafluoro-1,3-butadiene. (EP 1329442 B1). European Patent Office. Retrieved January 23, 2026, from [Link]

  • American Chemical Society. (2020, July 14). Hexafluoro-2-butene. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69654, Hexafluoro-2-butyne. Retrieved January 23, 2026, from [Link]

  • Nappa, M. J., & Sievert, A. C. (2011). Process for the preparation of hexafluoro-2-butyne. (WO/2011/146812). World Intellectual Property Organization. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorination by sulfur tetrafluoride. Retrieved January 23, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Quantifying Isomers of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene using ¹⁹F NMR

Introduction In the landscape of modern materials science and pharmaceutical development, the precise characterization of fluorinated compounds is paramount. 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is a key fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern materials science and pharmaceutical development, the precise characterization of fluorinated compounds is paramount. 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is a key fluorinated building block whose utility is intrinsically linked to its isomeric composition. The distinct physicochemical properties of its E and Z isomers necessitate a robust, accurate, and reliable analytical method for their quantification. This guide provides an in-depth protocol and comparative analysis of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the premier technique for this application, designed for researchers and drug development professionals who require unimpeachable analytical data.

The Superiority of ¹⁹F NMR for Fluoroalkene Analysis

While various chromatographic methods exist, ¹⁹F NMR spectroscopy offers a unique combination of advantages for analyzing fluorinated isomers. The ¹⁹F nucleus possesses a spin of ½ and 100% natural abundance, rendering it highly sensitive—nearly 83% that of ¹H.[1] This intrinsic sensitivity, coupled with a wide chemical shift range (often spanning over 700 ppm), provides exceptional signal dispersion, which is critical for resolving structurally similar isomers.[2][3] Unlike chromatographic techniques that rely on differential partitioning and may require isomer-specific standards, ¹⁹F NMR is a primary quantitative method (qNMR) where signal intensity is directly proportional to the number of nuclei, allowing for accurate molar ratio determination without the need for identical reference standards for each isomer.[4]

Differentiating the Isomers: The Decisive Role of J-Coupling

The key to distinguishing the E and Z isomers of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene lies in the through-space coupling between the two trifluoromethyl (-CF₃) groups. This interaction, denoted as the ⁵JFF coupling constant, is highly sensitive to the geometric arrangement of the groups.

  • E-isomer: The two -CF₃ groups are on opposite sides of the double bond (trans). This spatial proximity allows for a measurable through-space interaction, resulting in a ⁵JFF coupling constant of approximately 11 Hz.[5][6]

  • Z-isomer: The two -CF₃ groups are on the same side of the double bond (cis). In this configuration, the distance and orientation between the fluorine nuclei are such that the through-space coupling is negligible, leading to a ⁵JFF coupling constant of nearly 0 Hz.[5][6]

This significant difference in coupling constants provides an unambiguous spectral signature for each isomer, forming the basis for their identification and subsequent quantification.

Caption: Spatial arrangement of E and Z isomers of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

Quantitative ¹⁹F NMR (qNMR) Protocol

Achieving high accuracy in qNMR requires meticulous attention to experimental parameters to ensure that the acquired signal is a true representation of the molar quantities. A routine spectrum can yield accuracies of ±10%, but with optimized parameters, this can be improved to ±1%.[2]

G Quantitative ¹⁹F NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh sample accurately B Add deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., C₆F₆) B->C D Vortex to homogenize C->D E Tune & match probe for ¹⁹F D->E F Set acquisition parameters (D1 > 5 * T₁max) E->F G Acquire FID data F->G H Apply Fourier Transform G->H I Phase & baseline correct H->I J Integrate isomer signals & internal standard I->J K Calculate molar ratios J->K L L K->L Final Report

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (HCFO-1233xf) Purity by GC-MS: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides an in-depth technical analysis of the validation of 2...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides an in-depth technical analysis of the validation of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (HCFO-1233xf) purity, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). HCFO-1233xf is a halogenated olefinic compound increasingly utilized in organic synthesis as a versatile intermediate for the creation of other fluorinated compounds.[1] Its reactivity, influenced by a carbon-carbon double bond, a vinylic chlorine atom, and two trifluoromethyl groups, makes it a valuable building block.[1]

This document will not only detail a robust GC-MS methodology but also provide a critical comparison with an orthogonal analytical technique, quantitative ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the principles, advantages, and limitations of each method, scientists can make informed decisions for the stringent quality control required in their research and development endeavors.

The Critical Role of Purity in Drug Development

In the pharmaceutical industry, the purity of every component can have a profound impact on the safety and efficacy of the final drug product.[2] Even trace impurities can lead to unforeseen side effects or alter the drug's therapeutic properties. Therefore, rigorous analytical methods are essential to identify and quantify any potential contaminants in starting materials like HCFO-1233xf.[3][4]

Part 1: The Workhorse Technique - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[5][6] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[7] For a volatile compound like HCFO-1233xf, with a boiling point of approximately 33-34°C, GC-MS is an ideal analytical choice.[8]

A Validated GC-MS Protocol for HCFO-1233xf Purity Assessment

This protocol is designed to be a self-validating system, incorporating principles from established methodologies such as U.S. EPA Method 8260B for volatile organic compounds.[9][10][11]

1. Sample Preparation: The Foundation of Accurate Analysis

Given the high volatility of HCFO-1233xf, direct injection is the preferred method.

  • Step 1: Prepare a stock solution of HCFO-1233xf in a high-purity, volatile solvent (e.g., methanol or acetonitrile) at a concentration of 1000 µg/mL.

  • Step 2: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of impurities (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Step 3: Prepare the sample for analysis by diluting a known weight of the HCFO-1233xf batch in the same solvent to a final concentration within the calibration range.

Causality: Direct injection minimizes sample loss and discrimination that can occur with more complex sample introduction techniques. The use of a volatile solvent ensures compatibility with the GC inlet and minimizes solvent peak tailing.

2. Gas Chromatography (GC) Parameters: Achieving Optimal Separation

The key to a successful purity analysis is the chromatographic separation of the main component from any potential impurities.

ParameterRecommended SettingRationale
GC Column Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of volatile organic compounds.
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Ensures reproducible retention times.
Inlet Temperature 200 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µLA small injection volume prevents column overloading.
Split Ratio 50:1Prevents overloading of the column with the high concentration main peak, allowing for better detection of trace impurities.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.

Causality: The choice of a low-polarity column is based on the general principle of "like dissolves like," where it effectively separates nonpolar to moderately polar compounds. The temperature program is designed to first elute highly volatile components at a lower temperature and then ramp up to elute less volatile impurities.

3. Mass Spectrometry (MS) Parameters: Unambiguous Identification

The mass spectrometer provides the definitive identification of the separated components.

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230 °CStandard temperature for good ionization efficiency.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Scan Range m/z 35-350Covers the molecular ion of HCFO-1233xf (198.49 g/mol ) and potential lower and higher molecular weight impurities.[8]
Solvent Delay 2 minutesPrevents the high concentration of the solvent from reaching and potentially damaging the detector.

Causality: Electron Ionization at 70 eV is a standard condition that creates a reproducible fragmentation pattern, which can be compared against commercial or user-generated mass spectral libraries for confident identification of impurities.

Potential Impurities in HCFO-1233xf

Understanding the potential impurities is crucial for method validation and routine quality control. Based on common synthetic routes for fluorinated olefins, potential impurities could include:

  • Isomers: (E)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene.

  • Starting materials and reagents: Unreacted precursors from the synthesis process.

  • Byproducts of the reaction: Compounds formed from side reactions during synthesis.

  • Degradation products: Compounds formed due to instability of the final product.

The developed GC-MS method should be capable of separating and identifying these potential impurities from the main HCFO-1233xf peak.

Data Visualization: The GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution Cal_Standards Calibration Standards Stock->Cal_Standards GC_Inlet GC Inlet Cal_Standards->GC_Inlet Sample Test Sample Sample->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector MS Detection GC_Column->MS_Detector Chromatogram Chromatogram Generation MS_Detector->Chromatogram Library_Search Mass Spectral Library Search Chromatogram->Library_Search Quantitation Quantitation & Purity Calculation Library_Search->Quantitation

Caption: Workflow for HCFO-1233xf purity analysis by GC-MS.

Part 2: An Orthogonal Approach - Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

For a fluorinated compound like HCFO-1233xf, ¹⁹F NMR spectroscopy offers a powerful and direct method for purity assessment.[12] Unlike ¹H NMR where signal overlap can be a significant issue in complex mixtures, the large chemical shift range and the absence of background signals in ¹⁹F NMR make it an ideal tool for the analysis of organofluorine compounds.[13][14]

The Power of ¹⁹F qNMR

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This fundamental principle allows for highly accurate and precise quantification without the need for compound-specific reference standards for every impurity, a significant advantage over chromatographic techniques.[3]

A Comparative Protocol for ¹⁹F qNMR

1. Sample Preparation

  • Step 1: Accurately weigh a known amount of the HCFO-1233xf sample and a high-purity, fluorinated internal standard (with a known chemical structure and purity) into an NMR tube.

  • Step 2: Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard.

Causality: The use of an internal standard of known concentration and purity allows for the direct calculation of the concentration and, subsequently, the purity of the analyte.

2. NMR Acquisition Parameters

ParameterRecommended SettingRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse Program Standard ¹⁹F observeA simple and robust pulse sequence for quantitative analysis.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing signalEnsures complete relaxation of all nuclei between scans, which is critical for accurate integration.
Number of Scans 16 or higherImproves the signal-to-noise ratio.

Causality: A sufficiently long relaxation delay is the most critical parameter for accurate quantification in NMR. It ensures that the signal intensity is directly proportional to the number of nuclei and not affected by differences in relaxation times between the analyte and the internal standard.

Data Analysis

The purity of HCFO-1233xf can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of fluorine atoms giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = HCFO-1233xf

  • IS = Internal Standard

Data Visualization: GC-MS vs. qNMR

GCMS_vs_NMR cluster_gcms GC-MS cluster_nmr Quantitative ¹⁹F NMR GCMS_Strength Strengths: - High sensitivity for trace impurities - Excellent separation of complex mixtures - Large spectral libraries for identification GCMS_Weakness Weaknesses: - Requires reference standards for each impurity for accurate quantification - Potential for thermal degradation of labile compounds - Matrix effects can influence quantification [7] NMR_Strength Strengths: - Direct and absolute quantification with an internal standard - Non-destructive technique - No background interference for ¹⁹F - Provides structural information NMR_Weakness Weaknesses: - Lower sensitivity compared to GC-MS - May not separate signals from structurally similar isomers - Requires a relatively pure internal standard

Sources

Validation

The Ascendancy of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene in Modern Fluoroalkylation Chemistry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated motifs is a cornerstone of molecular design, profoundly influencin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic introduction of fluorinated motifs is a cornerstone of molecular design, profoundly influencing the pharmacological and physicochemical properties of active pharmaceutical ingredients. Among the plethora of reagents developed for this purpose, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene (HCC-1336f) has emerged as a uniquely versatile and powerful synthon for the construction of complex fluorinated molecules. This guide provides an in-depth technical comparison of HCC-1336f with other classes of synthons, supported by experimental data and mechanistic insights, to delineate its distinct advantages in contemporary organic synthesis.

The Molecular Architecture of a Superior Synthon

2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a halogenated olefin distinguished by a unique confluence of structural features: a reactive carbon-carbon double bond, a vinylic chlorine atom, and two trifluoromethyl groups.[1] This specific arrangement renders the double bond exceptionally electron-deficient, predisposing it to facile reaction with a wide array of nucleophiles.[2] This heightened reactivity forms the basis of its utility as a potent electrophile for the introduction of the 1,1,1,4,4,4-hexafluoro-2-buten-2-yl moiety.

The Mechanistic Advantage: Nucleophilic Vinylic Substitution

The primary mode of action for 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene in the presence of nucleophiles is a nucleophilic vinylic substitution (SNV) reaction.[2] The generally accepted mechanism for this transformation on such a highly activated alkene is the addition-elimination pathway.[2][3]

The Causality Behind the Choice: The two electron-withdrawing trifluoromethyl groups play a crucial role in stabilizing the intermediate carbanion formed upon nucleophilic attack. This stabilization lowers the activation energy of the addition step, making the reaction kinetically favorable under mild conditions. The subsequent elimination of the chloride leaving group is typically rapid, driving the reaction to completion.

Caption: Addition-Elimination pathway for nucleophilic vinylic substitution on HCC-1336f.

This well-defined, two-step mechanism contrasts with the more complex or radical-mediated pathways often associated with other fluoroalkylation reagents, offering a higher degree of predictability and control over the reaction outcome.

Comparative Performance: HCC-1336f vs. Alternative Synthons

The true measure of a synthon's utility lies in its performance relative to available alternatives. Here, we compare 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene with other classes of reagents used for introducing fluoroalkyl groups.

Comparison with Other Polyhalogenated Alkenes

Within the class of polyhalogenated alkenes, the choice of the leaving group can significantly impact reactivity.[4][5] While the bromo-analog of HCC-1336f, 2-bromo-1,1,1,4,4,4-hexafluoro-2-butene, is also a viable synthon, the chloro-derivative often presents a more favorable balance of reactivity and stability. The weaker carbon-bromine bond might suggest a higher reactivity for the bromo-analog, but this can also lead to increased side reactions and decreased shelf-life. The chloro-analog provides a good compromise, being sufficiently reactive for a broad range of nucleophiles while maintaining greater stability for storage and handling.

SynthonLeaving GroupBond Strength (approx. kJ/mol)General ReactivityStability
HCC-1336f Cl340HighGood
Bromo-analogBr285Very HighModerate
Iodo-analogI210Extremely HighLow

Table 1: Comparison of Halogenated Hexafluorobutene Synthons

Comparison with Trifluoromethylating Agents (e.g., Togni's and Umemoto's Reagents)

Reagents like Togni's and Umemoto's reagents are primarily used for the introduction of a single trifluoromethyl group. While highly effective for this purpose, they are not suitable for the direct installation of the larger, more complex bis(trifluoromethyl)vinyl scaffold that HCC-1336f provides. Synthesizing such a structure using traditional trifluoromethylating agents would require a multi-step sequence, inevitably leading to lower overall yields and increased operational complexity.

Feature2-Chloro-1,1,1,4,4,4-hexafluoro-2-buteneTogni's / Umemoto's Reagents
Introduced Moiety C(CF₃)=C(Nu)CF₃CF₃
Synthetic Utility Direct installation of a complex fluorinated building blockIntroduction of a single functional group
Reaction Type Nucleophilic Vinylic SubstitutionElectrophilic/Radical Trifluoromethylation
Substrate Scope Broad range of nucleophilesAlkenes, alkynes, arenes, etc.

Table 2: Functional Comparison of HCC-1336f with Trifluoromethylating Agents

Comparison with other Bis(trifluoromethyl)alkene Precursors

Other synthons for preparing bis(trifluoromethyl)alkenes often involve more hazardous or less accessible starting materials. For instance, the use of hexafluoro-2-butyne as a precursor requires handling of a toxic gas and often leads to mixtures of products.[1] In contrast, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is a liquid at room temperature with a boiling point of 33-34°C, making it significantly easier and safer to handle in a laboratory setting.[6]

Experimental Protocols and Data

The versatility of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene is best illustrated through its successful application in reactions with a diverse range of nucleophiles.

Synthesis of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene

A reliable method for the laboratory-scale synthesis of HCC-1336f involves the dehydrohalogenation of a saturated precursor.[1]

Experimental Protocol: Dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane [1]

  • To a stirred solution of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane in water, add 1.3 equivalents of potassium hydroxide.

  • Add 5 mol% of tetrabutylammonium bromide as a phase-transfer catalyst.

  • Stir the mixture vigorously at room temperature. The reaction proceeds via concurrent elimination of HI and HCl.

  • The resulting mixture contains both 2-chloro-1,1,1,4,4,4-hexafluoro-2-butenes and 2-iodo-1,1,1,4,4,4-hexafluoro-2-butenes.

  • The desired product, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, can be isolated by distillation.

G cluster_0 Synthesis of HCC-1336f Start 2-chloro-3-iodo- 1,1,1,4,4,4-hexafluorobutane Reaction Dehydrohalogenation (KOH, Bu₄NBr, H₂O) Start->Reaction Mixture Mixture of Chloro- and Iodo-butenes Reaction->Mixture Purification Distillation Mixture->Purification Product HCC-1336f Purification->Product

Caption: Experimental workflow for the synthesis of HCC-1336f.

Reactions with Nucleophiles: Representative Examples

The following table summarizes the typical performance of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene in reactions with various nucleophiles.

Nucleophile TypeExample NucleophileProduct TypeTypical Yield (%)
O-Nucleophile PhenoxideAryl vinyl ether> 80
S-Nucleophile ThiophenoxideThioether> 90
N-Nucleophile AnilineEnamine> 75
C-Nucleophile Grignard ReagentSubstituted Alkene> 60

Table 3: Representative Yields for Nucleophilic Substitution on HCC-1336f

Safety, Handling, and Economic Considerations

Safety: 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene is a flammable and toxic liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7] Its precursor, (Z)-1,1,1,4,4,4-hexafluoro-2-butene, is noted for its low global warming potential and short atmospheric lifetime, suggesting that related fluorinated butenes may offer environmental advantages over older generations of fluorinated compounds.[7]

Handling: With a boiling point of 33-34°C, HCC-1336f is a volatile liquid that is easier to handle than gaseous reagents.[6] This allows for more precise measurement and controlled addition in reaction setups.

Cost-Effectiveness: While the initial cost of specialized fluorinated synthons can be a consideration, the high efficiency, broad applicability, and the ability to introduce a complex, high-value chemical moiety in a single step often make 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene a cost-effective choice in the long run, particularly in the context of drug discovery and development where atom economy and step-efficiency are paramount.[8][9]

Conclusion: A Strategic Asset in Fluoroalkylation

  • High Reactivity: The electron-deficient nature of the double bond allows for facile reactions with a broad range of nucleophiles under mild conditions.

  • Predictable Mechanism: The well-understood addition-elimination mechanism provides a high degree of control and predictability.

  • Synthetic Efficiency: It enables the direct installation of a complex fluorinated scaffold in a single step, offering a more efficient route compared to multi-step alternatives.

  • Favorable Physical Properties: As a liquid with a convenient boiling point, it is easier and safer to handle than gaseous analogs.

For researchers and professionals in drug development and materials science, 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene represents a strategic tool for the efficient and controlled synthesis of novel fluorinated compounds, paving the way for the discovery of next-generation molecules with enhanced properties.

References

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (n.d.). Retrieved from [Link]

  • Hexafluoro-2-butene. (2020). American Chemical Society. Retrieved from [Link]

  • Cost-benefit analysis of the integrated pharmaceutical supply chain information service after the establishment of the Korean Pharmaceutical Information Service. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Synthesis of Fluorinated Heterocycles. (2020). Molecules. Retrieved from [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Highly Stereoselective Addition−Elimination Reaction of Nucleophiles with Ethyl 3,3-Difluoro-2- [(trimethylsilyl)methyl]propenoate. (2000). The Journal of Organic Chemistry. Retrieved from [Link]

  • Polyhalogenated Alkanes and Alkenes. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews. Retrieved from [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2018). Molecules. Retrieved from [Link]

  • Cost-Benefit Analysis of the Implementation of an Integrated Production Software in the Raw Materials Sector of A Pharmaceutical Industry. (2025). ResearchGate. Retrieved from [Link]

  • The Addition-Elimination Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides an in-depth spectroscopic comparison of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, two isomers whose differentiation relies on nuanced interpretations of modern spectroscopic techniques. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular geometry and spectral output, supported by experimental protocols.

Introduction: The Challenge of Differentiating Fluorinated Isomers

(E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene are highly fluorinated alkenes with significant potential as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their distinct three-dimensional arrangements give rise to different physical and chemical properties, making the ability to distinguish between them paramount. While their shared molecular formula and connectivity present a challenge, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a definitive means of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy is the most powerful technique for distinguishing between the (E) and (Z) isomers of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene. The key to their differentiation lies in the through-space coupling between the fluorine nuclei of the two trifluoromethyl groups.

¹⁹F NMR Spectroscopy: A Tale of Two Couplings

The most striking difference between the (E) and (Z) isomers is observed in their ¹⁹F NMR spectra. This is due to a phenomenon known as through-space scalar coupling (⁵JFF), where the interaction between the fluorine nuclei is not mediated through the covalent bonds but directly through space.[2] The magnitude of this coupling is highly dependent on the distance and orientation between the interacting nuclei.

  • (E)-isomer: In the (E)-isomer, the two CF₃ groups are on opposite sides of the double bond. This trans arrangement brings the fluorine atoms into sufficient proximity for through-space coupling to occur. This results in a characteristic quintet or complex multiplet for the CF₃ signal, with a coupling constant (⁵JFF) of approximately 11 Hz.[3]

  • (Z)-isomer: Conversely, in the (Z)-isomer, the two CF₃ groups are on the same side of the double bond. This cis geometry might intuitively seem to place the fluorine atoms closer, but the steric bulk of the CF₃ groups forces a conformation where the fluorine atoms are actually further apart and not optimally oriented for through-space coupling. Consequently, the ⁵JFFcis coupling constant is approximately 0 Hz, and the CF₃ signal appears as a singlet (in a proton-decoupled spectrum).[3]

This significant difference in the ⁵JFF coupling constant is the most definitive spectroscopic feature for assigning the stereochemistry of these isomers.

¹³C and ¹H NMR Spectroscopy

While ¹⁹F NMR is the most definitive technique, ¹³C and ¹H NMR also show subtle but consistent differences between the two isomers.

  • ¹³C NMR: The chemical shifts of the olefinic carbons (C2 and C3) are influenced by the stereochemistry. Due to the "gamma-gauche" effect, where a substituent causes a shielding (upfield shift) of a carbon three bonds away in a gauche conformation, the carbon signals in the (Z)-isomer are expected to be slightly upfield compared to the (E)-isomer. The CF₃ carbon signals will also show slight differences in their chemical shifts.

  • ¹H NMR: These molecules contain a single proton attached to one of the olefinic carbons. The chemical shift of this proton will be slightly different for the (E) and (Z) isomers due to the different anisotropic effects of the neighboring chloro and trifluoromethyl groups.

Table 1: Comparative NMR Data for (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene

IsomerTechniqueChemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
(E) ¹⁹F NMRNot explicitly found⁵JFF ≈ 11
(Z) ¹⁹F NMRNot explicitly found⁵JFF ≈ 0
(E) ¹³C NMRNot explicitly found-
(Z) ¹³C NMRNot explicitly found-
(E) ¹H NMRNot explicitly found-
(Z) ¹H NMRNot explicitly found-

Note: While the key coupling constants are well-documented, specific chemical shift values can vary slightly depending on the solvent and referencing standard. The provided data is based on the findings of Petko et al. (2024).[3]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled sequence is often preferred to simplify the spectra.

    • Set the spectral width to encompass the expected chemical shift range for fluorinated organic compounds (e.g., -50 to -250 ppm).

    • Use a pulse angle of 30-45 degrees to ensure adequate relaxation between scans.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully.

    • Reference the spectrum to an appropriate standard, such as CFCl₃ (δ = 0 ppm).

    • Integrate the signals and measure the coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, the key absorptions are related to the C=C double bond, C-F bonds, and the C-Cl bond.

  • C=C Stretch: The C=C stretching vibration in highly fluorinated alkenes typically appears in the range of 1650-1750 cm⁻¹. The exact position can be influenced by the substituents on the double bond. While there might be a slight difference in the absorption frequency between the (E) and (Z) isomers, this is often not pronounced enough for unambiguous assignment.

  • C-F Stretch: The C-F stretching vibrations are typically very strong and appear in the region of 1100-1400 cm⁻¹. Due to the presence of two CF₃ groups, this region of the spectrum will be dominated by intense, broad absorption bands.

  • C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

While IR spectroscopy can confirm the presence of the key functional groups, it is generally not a reliable method for distinguishing between the (E) and (Z) isomers of this compound.

Experimental Protocol: Liquid-Film IR Spectroscopy

  • Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

  • Data Acquisition:

    • Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous dichloromethane or chloroform) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, electron ionization (EI) mass spectrometry is a suitable technique.

  • Molecular Ion: The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (C₄HClF₆: 198 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2⁺) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

  • Fragmentation: Both isomers are expected to exhibit similar fragmentation patterns under EI conditions. Common fragmentation pathways for fluorinated compounds include the loss of a fluorine atom (M-19)⁺, a CF₃ group (M-69)⁺, and a chlorine atom (M-35)⁺. The relative intensities of these fragment ions might show minor, but likely not diagnostically reliable, differences between the isomers.

Therefore, while mass spectrometry is essential for confirming the molecular weight and elemental composition (via the isotopic pattern of chlorine), it is not a primary tool for differentiating the (E) and (Z) stereoisomers.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualizing the Spectroscopic Distinction

The following diagrams illustrate the key structural difference between the (E) and (Z) isomers and the resulting impact on the ¹⁹F NMR spectrum.

E_isomer cluster_E (E)-isomer cluster_coupling Through-space Coupling C1 C C2 C C1->C2 = Cl Cl C1->Cl CF3_1 CF₃ C1->CF3_1 H H C2->H CF3_2 CF₃ C2->CF3_2 F1 F F2 F F1->F2  ⁵JFF ≈ 11 Hz Z_isomer cluster_Z (Z)-isomer cluster_no_coupling No Significant Coupling C1 C C2 C C1->C2 = Cl Cl C1->Cl CF3_1 CF₃ C1->CF3_1 H H C2->H CF3_2 CF₃ C2->CF3_2 F1 F F2 F

Sources

Validation

A Comparative Environmental, Health, and Safety Profile of HCFCs and HFOs: A Guide for Researchers

The phasing out of hydrochlorofluorocarbons (HCFCs) and the introduction of hydrofluoroolefins (HFOs) as replacements have marked a significant shift in the landscape of refrigerants, driven by global efforts to protect...

Author: BenchChem Technical Support Team. Date: February 2026

The phasing out of hydrochlorofluorocarbons (HCFCs) and the introduction of hydrofluoroolefins (HFOs) as replacements have marked a significant shift in the landscape of refrigerants, driven by global efforts to protect the ozone layer and mitigate climate change. This guide provides an in-depth, objective comparison of the environmental, health, and safety profiles of these two classes of compounds, supported by experimental data and authoritative sources.

The Evolution from HCFCs to HFOs

HCFCs were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be severely damaging to the Earth's ozone layer. While HCFCs have a lower ozone depletion potential (ODP) than CFCs, they still contribute to ozone depletion and are also potent greenhouse gases. This led to the development of HFOs, which are designed to have a minimal impact on both the ozone layer and climate change.

Key Environmental Metrics: ODP and GWP

The primary indicators of the environmental impact of refrigerants are their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

  • Ozone Depletion Potential (ODP): This metric quantifies a substance's ability to destroy stratospheric ozone relative to a reference compound, typically CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.

  • Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, usually 100 years, compared to carbon dioxide (CO2), which has a GWP of 1 by definition.[1]

Compound ClassODP RangeGWP (100-year) Range
HCFCs 0.01 - 0.177 - 2,310
HFOs 0<1 - 6

Table 1: Comparison of ODP and GWP for HCFCs and HFOs. Data sourced from various international assessments.[2]

As the table clearly illustrates, HFOs represent a significant improvement over HCFCs in terms of both ozone depletion and global warming. Their near-zero ODP and very low GWP are the primary drivers for their adoption as next-generation refrigerants.[3]

Atmospheric Lifetime and Degradation

The atmospheric lifetime of a compound is a crucial factor in determining its environmental impact. A shorter lifetime generally means a lower GWP.

  • HCFCs: These compounds have relatively long atmospheric lifetimes, ranging from a few years to several decades. This allows them to reach the stratosphere, where they can be broken down by ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy ozone.

  • HFOs: HFOs are characterized by a double bond in their molecular structure, which makes them much more reactive in the troposphere, the lowest layer of the atmosphere.[4] This reactivity leads to very short atmospheric lifetimes, typically on the order of days to weeks.[5] Their rapid degradation in the troposphere prevents them from reaching the stratosphere and contributing to ozone depletion.[5]

The primary atmospheric sink for both HCFCs and HFOs is their reaction with hydroxyl (OH) radicals. The rate of this reaction is a key determinant of their atmospheric lifetime.

The reaction rate constants of refrigerants with OH radicals are typically measured using the relative rate method in a smog chamber.

Methodology:

  • Chamber Setup: A mixture of the target refrigerant, a reference compound with a known OH reaction rate constant (e.g., propane or methane), and an OH precursor (e.g., methyl nitrite, CH3ONO) in air or a buffer gas is introduced into a temperature-controlled reaction chamber.

  • OH Radical Generation: Photolysis of the OH precursor using UV lamps initiates the generation of OH radicals.

  • Concentration Monitoring: The concentrations of the target refrigerant and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.

  • Data Analysis: The relative decay of the target and reference compounds is used to calculate the reaction rate constant of the target refrigerant. The following equation is used:

    ln([Target]t / [Target]0) = (kTarget / kReference) * ln([Reference]t / [Reference]0)

    Where:

    • [Target]t and [Reference]t are the concentrations at time t.

    • [Target]0 and [Reference]0 are the initial concentrations.

    • kTarget and kReference are the reaction rate constants.

G cluster_chamber Smog Chamber cluster_analysis Data Analysis A Refrigerant Mixture (Target + Reference + OH Precursor) B UV Photolysis A->B Introduce C OH Radical Generation B->C Initiates D Reaction with Refrigerants C->D Reacts with E Concentration Monitoring (GC-FID or FTIR) D->E Monitor F Relative Decay Plot E->F Generate G Calculate kTarget F->G Derive

Caption: Workflow for determining OH radical reaction rate constants using the relative rate method.

Atmospheric Degradation Products: The Case of Trifluoroacetic Acid (TFA)

A key consideration in the environmental profile of HFOs is the formation of trifluoroacetic acid (TFA) as a degradation byproduct.[4]

When HFOs, particularly HFO-1234yf, break down in the atmosphere, they can form TFA.[6] HFO-1234yf transforms 100% into TFA.[4] While HFCs also produce TFA, the rate is much slower and to a lesser extent.[4] TFA is a persistent and highly water-soluble substance that can be deposited on land and in water bodies through precipitation.[6][7]

The complete replacement of HFC-134a with HFO-1234yf could lead to a significant increase in TFA deposition in some regions.[4] Studies have shown that the concentration of TFA in the environment has been increasing, and this increase is linked to the degradation of fluorinated refrigerants.[6][8]

While current concentrations of TFA in the environment are generally considered not to pose a significant risk to human health or ecosystems, the long-term effects of its accumulation are still under investigation.[8] It is important to note that TFA is also produced from natural sources and other anthropogenic activities.

The analysis of TFA in environmental samples such as rainwater or surface water typically involves the following steps:

  • Sample Collection: Collect water samples in clean, pre-rinsed containers.

  • Sample Preparation: Filter the samples to remove particulate matter. Depending on the expected concentration, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

  • Derivatization: Convert TFA into a more volatile and easily detectable derivative, for example, by esterification with a suitable alcohol (e.g., methanol or butanol) in the presence of an acid catalyst.

  • Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is used to identify and quantify the TFA derivative based on its characteristic mass spectrum and retention time.

  • Quantification: Use a calibration curve prepared with known concentrations of TFA standards to determine the concentration of TFA in the original sample.

G A Water Sample Collection B Filtration A->B C Solid-Phase Extraction (SPE) (Optional) B->C D Derivatization (Esterification) C->D E GC-MS Analysis D->E F Quantification (Calibration Curve) E->F

Caption: General workflow for the quantification of TFA in water samples.

Safety Considerations: Flammability and Toxicity

While HFOs offer significant environmental benefits, some of them are classified as mildly flammable (ASHRAE safety class A2L).[9] This is in contrast to most HCFCs and HFCs, which are non-flammable (class A1). The flammability of HFOs is due to their chemical structure, which makes them more reactive.

The use of A2L refrigerants requires careful consideration in system design and servicing to ensure safety. This includes measures to prevent the accumulation of flammable concentrations and to mitigate ignition sources.

In terms of toxicity, both HCFCs and HFOs generally have low toxicity. However, as with all chemical substances, appropriate handling procedures and personal protective equipment should be used to minimize exposure.

Conclusion: A Move Towards a More Sustainable Future

The transition from HCFCs to HFOs represents a critical step in mitigating the environmental impact of refrigeration and air conditioning technologies. HFOs offer a clear advantage with their near-zero ODP and very low GWP, directly addressing the dual threats of ozone depletion and climate change.

However, the environmental profile of HFOs is not without its complexities. The formation of TFA as a degradation byproduct requires ongoing research and monitoring to fully understand its long-term environmental fate and potential impacts. Furthermore, the mild flammability of some HFOs necessitates careful engineering and safety protocols.

For researchers and scientists, the continued evaluation of the complete life-cycle impacts of all refrigerant alternatives is paramount. This includes not only their direct environmental effects but also their energy efficiency in various applications, which has an indirect impact on greenhouse gas emissions. The development of the next generation of refrigerants will undoubtedly build upon the lessons learned from the evolution from HCFCs to HFOs, with the ultimate goal of achieving sustainable cooling solutions for a warming world.

References

  • ATMOsphere. (2025). The Rising Threat of HFOs and TFA to Health and the Environment. Retrieved from [Link]

  • David, L. M., Barth, M., Höglund-Isaksson, L., Purohit, P., Velders, G. J. M., Glaser, S., & Ravishankara, A. R. (2021). Trifluoroacetic acid deposition from emissions of HFO-1234yf in India, China, and the Middle East. Atmospheric Chemistry and Physics, 21(19), 14883–14899. [Link]

  • Environmental Investigation Agency. (2020, May 20). New family of synthetic refrigerant gases poses potential dangers to human health and the environment. Retrieved from [Link]

  • Fluorocarbons.org. (n.d.). Atmospheric Lifetimes. Retrieved from [Link]

  • Fluorocarbons.org. (2021, September 10). IPCC AR6 UPDATED GWP VALUES FOR HFCs and HFOs. Retrieved from [Link]

  • Fluorocarbons.org. (2022, May 10). IPCC Report: Low GWP refrigerants, including HFOs, can contribute to climate change mitigation. Retrieved from [Link]

  • Kauffeld, M., & Dudita, M. (2021, June 11). Environmental impact of HFO refrigerants & alternatives for the future. Retrieved from [Link]

  • Linde. (n.d.). Refrigerants Environmental Data. Ozone Depletion and Global Warming Potential. Retrieved from [Link]

  • The Training Center. (n.d.). HFO and HFC Refrigerants: What's Really the Difference?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Understanding Global Warming Potentials. Retrieved from [Link]

Sources

Comparative

cost-benefit analysis of different synthetic routes to hexafluorinated compounds

An In-Depth Guide to the Cost-Benefit Analysis of Synthetic Routes to Hexafluorinated Compounds For chemists in the pharmaceutical and agrochemical industries, the incorporation of fluorine-containing groups, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cost-Benefit Analysis of Synthetic Routes to Hexafluorinated Compounds

For chemists in the pharmaceutical and agrochemical industries, the incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy for modulating the physicochemical and biological properties of organic molecules. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make hexafluorinated compounds highly sought after. However, the synthesis of these compounds is often challenging, with various synthetic routes available, each with its own set of advantages and disadvantages.

This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to hexafluorinated compounds, with a focus on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific applications.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the introduction of the CF3 group as a nucleophile. This approach is one of the most widely used due to the commercial availability of reagents and the relatively mild reaction conditions.

Key Reagents and Mechanisms

The most prominent reagent for nucleophilic trifluoromethylation is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent. In the presence of a fluoride source, TMSCF3 forms a hypervalent silicon species that releases the trifluoromethyl anion (CF3-). This highly reactive nucleophile can then attack a variety of electrophilic substrates, including aldehydes, ketones, and imines.

Another important class of reagents is based on trifluoromethane (HCF3), also known as fluoroform. While HCF3 is an inexpensive industrial byproduct, its high pKa (around 25-28 in DMSO) makes direct deprotonation challenging. However, the development of suitable catalysts, often based on transition metals or strong bases, has enabled its use as a CF3- source.

Cost-Benefit Analysis
Factor TMSCF3 (Ruppert's Reagent) HCF3 (Fluoroform)
Cost HighLow
Substrate Scope Broad (aldehydes, ketones, imines, etc.)More limited, often requires activated substrates
Reaction Conditions Mild, often room temperatureOften requires strong bases or catalysts, can be harsh
Scalability Good for lab scale, can be expensive for large scalePotentially very cost-effective for large scale
Safety Relatively safe to handleGaseous, requires specialized equipment
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF3
  • To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C is added TMSCF3 (1.5 mmol).

  • A catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 mmol) is then added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the use of a reagent that delivers a "CF3+" synthon to a nucleophilic substrate. These reagents are typically hypervalent iodine compounds or related species.

Key Reagents and Mechanisms

The most well-known electrophilic trifluoromethylating agents are the Togni reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and the Umemoto reagents (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate). These reagents react with a variety of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds. The reaction mechanism is believed to involve a ligand exchange process followed by reductive elimination.

Cost-Benefit Analysis
Factor Togni Reagents Umemoto Reagents
Cost HighHigh
Substrate Scope Broad (enolates, arenes, heterocycles)Broad (enolates, arenes, heterocycles)
Reaction Conditions Generally mild, often requires a catalystGenerally mild
Scalability Suitable for lab scale, cost can be a barrier for large scaleSuitable for lab scale, cost can be a barrier for large scale
Safety Can be thermally unstable, handle with careGenerally stable solids

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of hexafluorinated compounds, particularly for the trifluoromethylation of arenes and heteroarenes.

Key Reagents and Mechanisms

A variety of reagents can serve as sources of the trifluoromethyl radical (•CF3). These include sodium triflinate (Langlois' reagent), trifluoroiodomethane (CF3I), and triflyl chloride (CF3SO2Cl). The •CF3 radical is typically generated via photoredox catalysis, radical initiators, or transition metal catalysis. Once formed, the •CF3 radical can add to aromatic rings or other unsaturated systems.

Cost-Benefit Analysis
Factor Sodium Triflinate CF3I
Cost ModerateModerate to High
Substrate Scope Broad, particularly for (hetero)arenesBroad, particularly for (hetero)arenes
Reaction Conditions Mild, often photoredox conditionsOften requires UV irradiation or radical initiators
Scalability Good for lab scale, can be scaled upGood for lab scale
Safety Solid, easy to handleGaseous, requires specialized equipment

Difluorocarbene-Based Methods

An alternative approach to constructing the CF3 group is through the reaction of a gem-difluoroalkene with a fluoride source. The gem-difluoroalkene can be generated in situ from a variety of precursors, such as TMSCF2Br. This method is particularly useful for the synthesis of trifluoromethylated arenes.

Direct Fluorination

Direct fluorination using elemental fluorine (F2) is the most atom-economical method for introducing fluorine. However, the high reactivity and toxicity of F2 make it extremely challenging to handle, requiring specialized equipment and expertise. This method is generally reserved for industrial-scale production of simple fluorinated building blocks.

Workflow for Selecting a Synthetic Route

Synthetic Route Selection start Define Target Molecule & Scale substrate_type Substrate Type? (Aldehyde, Arene, etc.) start->substrate_type cost_constraints Cost Constraints? substrate_type->cost_constraints safety_considerations Safety & Equipment? cost_constraints->safety_considerations scalability_needs Scalability Needs? safety_considerations->scalability_needs decision Select Optimal Route scalability_needs->decision

Validation

A Senior Application Scientist's Guide to the Reaction Mechanisms of Fluorinated Butene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to an in-depth exploration of the reaction mechanisms governing fluorinated butene derivatives. The introduction of fluorine into organic m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of the reaction mechanisms governing fluorinated butene derivatives. The introduction of fluorine into organic molecules dramatically alters their electronic properties, leading to unique reactivity patterns that are of paramount importance in pharmaceuticals, agrochemicals, and materials science. This guide moves beyond simple procedural lists to dissect the causality behind these reactions. We will explore why specific experimental choices are made and how the powerful inductive and steric effects of fluorine direct the course of chemical transformations.

The Dominance of Nucleophilic Attack: A Consequence of Fluorine's Inductive Effect

The most profound consequence of fluorinating an alkene is the intense polarization of the carbon-carbon double bond. Fluorine, being the most electronegative element, strongly withdraws electron density (I- effect), rendering the π-system electron-deficient. This electronic reversal of fortune makes fluorinated butenes, which are typically nucleophilic in their non-fluorinated state, highly susceptible to attack by nucleophiles.[1] These reactions generally proceed via two primary pathways: nucleophilic addition or a subsequent elimination leading to vinylic substitution.

Mechanism: Addition-Elimination

The regioselectivity of nucleophilic attack is a critical consideration. The incoming nucleophile will preferentially attack the carbon atom that results in the most stable carbanionic intermediate. Electron-withdrawing groups, particularly the trifluoromethyl (-CF3) group, are exceptionally effective at stabilizing an adjacent negative charge.

Consider the reaction of a nucleophile with a butene derivative bearing a trifluoromethyl group. The attack occurs at the β-carbon to the CF3 group, placing the resulting carbanion at the α-position where it is stabilized by the powerful inductive effect of the three fluorine atoms.[2] If a suitable leaving group (like another fluorine atom) is present on the α-carbon, subsequent elimination of fluoride anion leads to a net nucleophilic vinylic substitution product.

Caption: Mechanism of nucleophilic vinylic substitution on a fluorinated alkene.

Comparative Performance Data

The table below summarizes the typical regioselectivity observed in nucleophilic reactions with fluorinated alkenes, highlighting the directing effect of the fluorine substituents.

SubstrateNucleophileMajor Product RegioisomerRationale
CH3-CH=CF-CF3RO-CH3-CH(OR)-CF-CF3 (via intermediate CH3-CH(OR)-C(-)-CF3)Attack at C2 to form the most stable carbanion stabilized by the adjacent CF3 group.[2]
CF3-CH=CH-CH3R2NHCF3-CH(NR2)-CH2-CH3 (via intermediate CF3-C(-)(NR2)-CH2-CH3)Attack at the carbon bearing the CF3 group to maximize carbanion stabilization.
Experimental Protocol: Nucleophilic Substitution

Objective: To synthesize an alkoxy-substituted fluoroalkene via nucleophilic attack.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the fluorinated butene derivative (1.0 eq.) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a solution of sodium methoxide (1.1 eq.) in anhydrous methanol and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Electrophilic Additions: A Tale of Deactivation and Mechanistic Subtlety

In stark contrast to their hydrocarbon counterparts, fluorinated butenes are significantly deactivated towards electrophilic attack. The electron-withdrawing nature of fluorine reduces the electron density of the double bond, making it a poorer nucleophile.[1]

Mechanism: Carbocation Pathway

When an electrophilic addition does occur, for instance with a hydrogen halide (H-X), the reaction proceeds through a carbocation intermediate. The regioselectivity is dictated by the stability of this carbocation. According to Markovnikov's rule, the electrophile (H+) will add to the carbon atom that results in the more stable carbocation. Fluorine's strong negative inductive effect destabilizes an adjacent positive charge, while its ability to donate a lone pair of electrons (a +M or resonance effect) can stabilize it. The interplay between these opposing effects determines the outcome.

For a terminal fluoroalkene, the addition of H+ to the terminal carbon creates a secondary carbocation, while addition to the internal carbon would create a primary carbocation. The secondary carbocation is generally more stable, directing the regioselectivity. However, the deactivating nature of fluorine often means that forcing conditions are required for these reactions to proceed at a reasonable rate.[3][4]

G cluster_workflow Electrophilic Addition Workflow Start CH₂=CF-R + HBr Step1 Protonation of Double Bond Start->Step1 Int_A Path A: CH₃-C⁺F-R (More Stable) Step1->Int_A Markovnikov Int_B Path B: ⁺CH₂-CHF-R (Less Stable) Step1->Int_B Anti-Markovnikov Step2_A Nucleophilic Attack by Br⁻ Int_A->Step2_A Step2_B Nucleophilic Attack by Br⁻ Int_B->Step2_B Prod_A Major Product: CH₃-CFBr-R Step2_A->Prod_A Prod_B Minor Product: BrCH₂-CHF-R Step2_B->Prod_B

Caption: Regioselectivity in the electrophilic addition to a fluorinated alkene.

Radical Reactions: Harnessing Single Electrons

Radical reactions offer a complementary approach to functionalizing fluorinated butenes. These reactions are initiated by the formation of a radical species, which then adds across the double bond.[5]

Mechanism: Radical Chain Addition

A typical radical addition, such as the anti-Markovnikov addition of HBr in the presence of peroxides, involves a radical chain mechanism.

  • Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical adds to the double bond. This addition occurs at the carbon that results in the most stable carbon-centered radical intermediate. Unlike carbocations, carbon radicals are stabilized by adjacent fluorine atoms. The addition therefore occurs at the less substituted carbon (anti-Markovnikov). The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical to continue the chain.

  • Termination: Two radical species combine to end the chain.

The stability of the intermediate radical is the key factor governing regioselectivity, often leading to products that are constitutional isomers of those formed under electrophilic conditions.[6]

Pericyclic Reactions: The Influence of Fluorine on Concerted Pathways

Pericyclic reactions, such as cycloadditions (e.g., Diels-Alder) and electrocyclic reactions, are concerted processes that proceed through a cyclic transition state without intermediates.[7][8] The presence of fluorine substituents can significantly impact both the rate and stereochemical outcome of these reactions by altering the energies of the frontier molecular orbitals (HOMO and LUMO).[9]

In a Diels-Alder reaction, electron-withdrawing fluorine atoms on the dienophile lower the energy of its LUMO, facilitating the reaction with an electron-rich diene (a normal-electron-demand Diels-Alder). This kinetic favorability makes fluorinated butene derivatives excellent dienophiles in cycloaddition chemistry.[9] The stereochemistry of the reaction is still governed by the Woodward-Hoffmann rules, with the reaction proceeding in a suprafacial manner.[10][11]

The Role of Transition Metals: Catalytic Functionalization

Transition metal catalysis provides a powerful and versatile toolkit for the functionalization of fluorinated butenes.[12] These reactions often enable transformations that are difficult to achieve through other means. A common mechanistic feature in reactions involving gem-difluoroalkenes is a process involving β-fluoride elimination from a metal-alkyl intermediate.[13][14]

Mechanism: Cross-Coupling via β-Fluoride Elimination

Many catalytic cycles begin with the formation of a β-fluoroalkylmetal species. This intermediate can readily undergo β-fluoride elimination to generate a monofluoroalkene product and a metal-fluoride species.[14] This elementary step is a key feature in copper- and palladium-catalyzed reactions for the synthesis of monofluoroalkenes.[13][15] The ability to control this elimination pathway is crucial for developing selective catalytic transformations.

G cluster_catalysis Catalytic Cycle with β-Fluoride Elimination Cat [M] Catalyst Add Oxidative Addition or Carbometalation Cat->Add Reacts with Sub R¹-CF₂-CF=R² Int [M]-CF(R¹)-CF=R² Intermediate Add->Int Elim β-Fluoride Elimination Int->Elim Prod R¹-CF=CF-R² Elim->Prod CatF [M]-F Elim->CatF byproduct Regen Catalyst Regeneration CatF->Regen Regen->Cat

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1,1,1,4,4,4-hexafluorobutane

In modern research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and corporate responsibility. This guide provides a detailed pr...

Author: BenchChem Technical Support Team. Date: February 2026

In modern research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and corporate responsibility. This guide provides a detailed protocol for the proper disposal of 2-Chloro-1,1,1,4,4,4-hexafluorobutane (CAS No. 400-43-1), a halogenated hydrocarbon utilized in various synthetic applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Physicochemical Properties

Before addressing disposal, a thorough understanding of the material's characteristics is paramount. 2-Chloro-1,1,1,4,4,4-hexafluorobutane is a volatile, clear liquid.[1] Its chemical structure, featuring strong carbon-fluorine bonds, contributes to its stability and persistence, which in turn dictates the stringent requirements for its disposal.

The primary hazards associated with this compound are its irritant properties.[1] As a Senior Application Scientist, it is my experience that understanding the hazard profile is the first step in a self-validating safety system. All handling and disposal procedures must be designed to mitigate these risks.

Table 1: Physicochemical Properties of 2-Chloro-1,1,1,4,4,4-hexafluorobutane

PropertyValueSource
CAS Number 400-43-1[1]
Molecular Formula C4H3ClF6[1]
Molecular Weight 200.51 g/mol [1]
Appearance Clear liquid[1]
Boiling Point 48-49°C[1]
Refractive Index 1.298[1]

Regulatory Framework: The Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous falls upon the generator.[2] Given that 2-Chloro-1,1,1,4,4,4-hexafluorobutane is a halogenated solvent, it is prudent to manage it as a hazardous waste. Specifically, spent halogenated solvents are often categorized under EPA hazardous waste codes such as F002.[3][4] This designation mandates a strict "cradle-to-grave" management approach, ensuring the waste is handled correctly from the point of generation to its final disposal.[2][5]

Pre-Disposal Protocol: Safe Handling and Accumulation

Proper disposal begins with correct procedures in the laboratory. The causality here is simple: improper handling and storage can lead to spills, uncontrolled reactions, or improper waste stream mixing, complicating and increasing the risks of the final disposal process.

Step-by-Step Pre-Disposal Handling:

  • Segregation: Never mix 2-Chloro-1,1,1,4,4,4-hexafluorobutane waste with non-halogenated solvents.[5] Co-mingling can create a more complex and expensive disposal challenge. The rationale is that halogenated waste requires specific treatment methods, like high-temperature incineration with flue gas scrubbing, that are not necessary for other solvent types.[6]

  • Containerization: Use a designated, properly labeled, and chemically compatible waste container. The container must be in good condition, with a tightly sealing cap to prevent the escape of vapors.[5] Label the container clearly with "Hazardous Waste," the full chemical name "2-Chloro-1,1,1,4,4,4-hexafluorobutane," and the associated hazards (e.g., Irritant).

  • Storage: Store the accumulated waste container in a well-ventilated area, away from incompatible materials.[7] Ensure the storage location is a designated satellite accumulation area or a central hazardous waste storage area, in compliance with your institution's and local regulations.

  • Personal Protective Equipment (PPE): When handling the chemical or its waste, always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6]

Disposal Workflow: From Laboratory to Destruction

The following diagram outlines the decision-making and operational workflow for the disposal of 2-Chloro-1,1,1,4,4,4-hexafluorobutane.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Waste Transfer & Disposal A Generation of Waste (Used 2-Chloro-1,1,1,4,4,4-hexafluorobutane) B Segregate as Halogenated Waste A->B C Containerize in Labeled, Approved Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup by EHS/Licensed Contractor D->E Container Full or Time Limit Reached F Transport to Licensed Hazardous Waste Facility E->F G High-Temperature Incineration with Flue Gas Scrubbing F->G H Final Disposition: Non-Hazardous Ash & Neutralized Gases G->H

Caption: Disposal workflow for 2-Chloro-1,1,1,4,4,4-hexafluorobutane.

Approved Disposal Method: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of 2-Chloro-1,1,1,4,4,4-hexafluorobutane is high-temperature incineration.[6]

Experimental Protocol for Destruction:

  • Objective: To achieve complete thermal destruction of the halogenated organic compound into simpler, non-hazardous components.

  • Methodology: The material must be sent to a licensed chemical destruction plant equipped with a high-temperature incinerator.[6]

    • The incinerator should operate at temperatures typically between 1000°C and 1300°C.[8] The high stability of the carbon-fluorine bonds in the molecule necessitates these extreme temperatures to ensure complete breakdown.[9]

    • A sufficient residence time in the combustion chamber is crucial to ensure complete destruction.[9][10]

    • The incineration process must be followed by flue gas scrubbing.[6] This is a critical step to neutralize and remove acidic gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF), which are byproducts of the combustion of halogenated materials.

Disposal via a permitted hazardous waste landfill may be an option, but it is generally less preferred for liquid organic wastes and for persistent chemicals like fluorinated compounds due to the potential for leachate and long-term environmental contamination.[11][12]

Management of Empty Containers and Spills

Container Disposal: Empty containers that held 2-Chloro-1,1,1,4,4,4-hexafluorobutane must also be managed as hazardous waste unless properly decontaminated. Containers can be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate must be collected and disposed of as halogenated hazardous waste.[6] After this procedure, the container may be offered for recycling or reconditioning.[6]

Spill Response: In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-Chloro-1,1,1,4,4,4-hexafluorobutane, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Joinpath. (n.d.). Material Safety Data Sheet: trans-1,1,1,4,4,4-Hexafluoro-2-butene.
  • Echemi. (2019). 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene Safety Data Sheets.
  • MsdsDigital.com. (2014). MSDS80033 HEXAFLUORO 2- BUTENE.
  • Google Patents. (n.d.). WO2011084553A2 - Compositions and uses of cis-1,1,1,4,4,4-hexafluoro-2-butene.
  • ChemicalBook. (n.d.). 2-CHLORO-1,1,1,4,4,4-HEXAFLUOROBUTANE CAS 400-43-1.
  • ChemicalBook. (n.d.). 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
  • Eurits. (n.d.). Why High Temperature Incineration is vital.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration.
  • Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
  • Cox-Colvin & Associates. (2021). EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS.
  • Reginfo.gov. (2021). DRAFT.EPA.PFAS Disposal-022221-CLEAN.

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Feasible Synthetic Routes

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